3-Chlorocoumarin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54855. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCOPMSBJBNBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238817 | |
| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-45-5 | |
| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorocoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Spectroscopic Signature of 3-Chlorocoumarin: An In-Depth Technical Guide
Introduction
3-Chlorocoumarin, a halogenated derivative of coumarin, serves as a versatile scaffold in organic synthesis and drug discovery. The introduction of a chlorine atom at the 3-position significantly influences its electronic properties and reactivity, making it a key intermediate for the synthesis of a wide array of functionalized coumarin analogs with potential biological activities. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development endeavors. This guide provides a detailed examination of its NMR, IR, and mass spectrometric data.
Molecular Structure and Isotopic Considerations
To fully interpret the spectroscopic data, it is essential to understand the molecular structure of this compound and the isotopic abundance of chlorine.
Diagram: Molecular Structure of this compound
Caption: Numbering of the this compound scaffold.
Chlorine has two stable isotopes, 35Cl and 37Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This isotopic distribution is particularly significant in mass spectrometry, where it gives rise to a characteristic M+2 peak, providing a clear signature for the presence of a single chlorine atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the lactone carbonyl group and the chlorine atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
Data Interpretation:
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation:
Based on data from similar coumarin structures, the following are the anticipated chemical shift ranges for the carbons in this compound:
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C=O (C2) | 158 - 162 | The lactone carbonyl carbon is highly deshielded. |
| C-Cl (C3) | 125 - 130 | The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded. |
| C4 | 140 - 145 | This vinylic carbon is deshielded by the adjacent carbonyl group and the chlorine atom. |
| Aromatic C | 115 - 135 | The chemical shifts of the aromatic carbons will vary depending on their position relative to the lactone ring. |
| C4a, C8a | 118 - 125, 150 - 155 | These are the bridgehead carbons of the fused ring system. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Data Interpretation:
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 1720 - 1750 | C=O stretch (lactone) | Strong | This is a characteristic and intense absorption for the α,β-unsaturated lactone carbonyl group. |
| 1600 - 1620 | C=C stretch (aromatic and vinylic) | Medium | These bands correspond to the stretching vibrations of the carbon-carbon double bonds in the molecule. |
| 1000 - 1300 | C-O stretch (lactone) | Strong | The C-O single bond stretching in the lactone ring gives rise to strong absorptions in this region. |
| 700 - 800 | C-Cl stretch | Medium | The carbon-chlorine bond stretching vibration is expected in this region. |
| 3000 - 3100 | Aromatic C-H stretch | Medium | These absorptions are characteristic of C-H bonds on an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds like this compound.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Data Interpretation:
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed.
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Molecular Ion (M⁺): The nominal molecular weight of this compound (C₉H₅ClO₂) is approximately 180.5 g/mol . The mass spectrum will show a molecular ion peak at m/z 180 (for the 35Cl isotope) and an M+2 peak at m/z 182 (for the 37Cl isotope). The relative intensity of the M+2 peak will be about one-third of the M⁺ peak, which is a definitive indicator of a single chlorine atom.
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Fragmentation Pattern: Under EI conditions, the molecular ion can undergo fragmentation. A likely fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the lactone ring.
Diagram: Proposed Mass Spectrometry Fragmentation of this compound
Caption: A plausible fragmentation pathway for this compound.
The initial loss of CO would result in a fragment ion at m/z 152/154. Subsequent loss of a chlorine radical would lead to a fragment at m/z 117.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a robust and multi-faceted approach to confirm its structure and purity. While publicly available experimental data for the parent this compound is limited, this guide provides a detailed framework for acquiring and interpreting its spectroscopic data based on established principles and data from closely related analogs. For researchers working with this important synthetic intermediate, a thorough understanding of its spectroscopic signature is crucial for ensuring the integrity of their scientific investigations.
A Technical Guide to the Physicochemical Characterization of 3-Chlorocoumarin
This document provides an in-depth technical guide on the core physical and structural properties of 3-chlorocoumarin (C₉H₅ClO₂).[1] Intended for researchers, scientists, and professionals in drug development and materials science, this guide moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides self-validating, field-proven protocols for the characterization of this and similar molecular solids. We will explore the molecule's crystal and molecular structure, its spectroscopic signature, and its thermal and solubility profiles, providing a holistic understanding of its solid-state behavior.
Crystal Structure and Molecular Geometry: The Foundation of Physical Properties
The arrangement of molecules in a crystal lattice dictates many of a material's bulk properties, from its melting point to its dissolution rate. For pharmaceutical compounds, understanding the crystal structure is non-negotiable. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[2][3]
Table 1: Representative Crystallographic Data for a Substituted Coumarin Derivative Note: This data is for a related compound, 7a, a coumarin derivative, and serves to illustrate the typical parameters obtained from SC-XRD analysis.[4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 16.3541(5) |
| b (Å) | 9.2246(2) |
| c (Å) | 16.7064(5) |
| β (°) | 110.802(4) |
| Volume (ų) | 2356.04(11) |
| Z (molecules/unit cell) | 8 |
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the essential steps for determining a crystal structure. The causality is clear: a high-quality, single crystal is paramount for obtaining high-resolution diffraction data, which is the basis for an accurate structural model.
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Crystal Growth & Selection:
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Action: Grow single crystals of this compound, typically by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Rationale: Slow crystal growth minimizes defects and yields a well-ordered lattice, which is essential for sharp diffraction spots.
-
Action: Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
-
Data Collection:
-
Action: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).[2]
-
Action: Cool the crystal under a stream of cold nitrogen gas (typically 100 K).
-
Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in better diffraction intensity at higher angles and thus a higher resolution structure.
-
Action: Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Action: Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.
-
Action: Solve the crystal structure using direct methods (e.g., SHELXS) to obtain an initial electron density map and atomic model.[3]
-
Action: Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares on F² (e.g., SHELXL).[2] This iterative process minimizes the difference between the observed diffraction pattern and one calculated from the model.
-
Validation: The final model is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF).
-
Workflow for SC-XRD Analysis
Caption: Workflow from crystal growth to final structural validation.
Spectroscopic Properties: The Molecular Fingerprint
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing invaluable information about chemical structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.[6] For this compound, the signals in the aromatic region (approx. 7.0-8.0 ppm in ¹H NMR) and the unique signal for the proton at the C4 position are characteristic.[2][7]
Table 2: Typical NMR Chemical Shifts (δ) for Coumarin Derivatives in CDCl₃ Note: These are representative values; actual shifts for this compound may vary slightly.[2][7][8]
| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic (H5-H8) | 7.2 - 7.8 | Multiplet |
| ¹H | C4-H | ~7.8 - 8.5 | Singlet |
| ¹³C | C=O (C2) | ~160 | - |
| ¹³C | C3-Cl | ~118 | - |
| ¹³C | C4 | ~145 | - |
| ¹³C | Aromatic | 116 - 155 | - |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation:
-
Action: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent signals from obscuring the analyte signals.
-
-
Instrument Setup:
-
Action: Insert the sample into the NMR spectrometer.
-
Action: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Rationale: Locking ensures the stability of the magnetic field during the experiment, while shimming maximizes spectral resolution.
-
-
Data Acquisition:
-
Action: Acquire a ¹H spectrum, typically using a single-pulse experiment. Set appropriate parameters (spectral width, acquisition time, number of scans).
-
Action: Acquire a ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Rationale: Proton decoupling removes C-H splitting, making the spectrum easier to interpret and improving the signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. It is an excellent tool for identifying functional groups.[9] The spectrum of this compound is dominated by a strong absorption from the lactone carbonyl (C=O) group.[2][10]
Table 3: Characteristic FT-IR Absorption Bands for this compound Note: Frequencies are given in wavenumbers (cm⁻¹).[2][6][7]
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |
| C=O (Lactone) | Stretching | 1750 - 1700 | Strong |
| C=C (Aromatic) | Stretching | 1620 - 1580 | Medium |
| C-O (Ester) | Stretching | 1300 - 1100 | Strong |
| C-Cl | Stretching | 800 - 600 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Collection:
-
Action: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Action: Collect a background spectrum of the empty ATR stage.
-
Rationale: The background spectrum measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. It is subtracted from the sample spectrum to yield the true absorbance of the sample.
-
-
Sample Analysis:
-
Action: Place a small amount of solid this compound powder onto the ATR crystal.
-
Action: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Rationale: Good contact is critical for obtaining a strong, high-quality spectrum, as the IR beam only penetrates a few microns into the sample.
-
-
Data Acquisition & Processing:
-
Action: Collect the sample spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Action: The software automatically performs the background subtraction. Process the spectrum as needed (e.g., baseline correction).
-
Workflow for Spectroscopic Analysis
Caption: Generalized workflow for NMR and FT-IR spectroscopic analysis.
Thermal and Physicochemical Properties
The thermal behavior and solubility of a compound are critical parameters in drug development, influencing stability, formulation, and bioavailability.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] It is used to determine the melting point (Tₘ) and the enthalpy of fusion (ΔHfus), which provide insights into crystal lattice energy and purity.
Table 4: Thermal Properties of this compound
| Property | Value | Method |
| Melting Point (Tₘ) | 121-125 °C (lit.) | DSC |
| Thermal Stability | See TGA section | TGA |
Experimental Protocol: DSC for Melting Point Determination
-
Sample Preparation & Instrument Calibration:
-
Action: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Rationale: Calibration ensures the accuracy of the measured thermal transitions.
-
Action: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Place an empty, sealed pan on the reference side.
-
-
Thermal Program:
-
Action: Place the sample and reference pans into the DSC cell.
-
Action: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge gas.
-
Rationale: A constant heating rate ensures uniform temperature change, and the inert atmosphere prevents oxidative degradation.
-
-
Data Analysis:
-
Action: Record the heat flow versus temperature. The melting event will appear as an endothermic peak.
-
Action: Determine the onset temperature of the peak, which corresponds to the melting point. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[13] It is used to evaluate thermal stability and decomposition profiles. For a stable, non-hydrated small molecule like this compound, one would expect to see a single, sharp weight loss step corresponding to its decomposition at elevated temperatures.[14]
Experimental Protocol: TGA for Thermal Stability
-
Sample Preparation:
-
Action: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
-
Thermal Program:
-
Action: Place the pan onto the TGA microbalance.
-
Action: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above its expected decomposition point, under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
Action: Plot the percentage of initial mass remaining versus temperature.
-
Action: The onset temperature of weight loss is taken as the decomposition temperature, indicating the upper limit of its thermal stability.
-
Workflow for Thermal Analysis (DSC/TGA)
Caption: A streamlined workflow for DSC and TGA experiments.
Solubility Profile
Solubility is a key physicochemical property. Coumarins are generally hydrophobic compounds, exhibiting poor solubility in water but good solubility in many organic solvents.[15][16]
Table 5: Qualitative Solubility of this compound Note: Based on general solubility characteristics of coumarin derivatives.[17]
| Solvent | Expected Solubility |
| Water | Poorly soluble |
| Ethanol | Soluble |
| Chloroform | Very soluble |
| Diethyl Ether | Very soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
Experimental Protocol: Determining Qualitative Solubility
-
Preparation:
-
Action: Add ~10 mg of this compound to a vial.
-
-
Solvent Addition:
-
Action: Add 1 mL of the test solvent to the vial.
-
Action: Agitate the mixture (e.g., vortex) for 1-2 minutes at ambient temperature.
-
-
Observation:
-
Action: Visually inspect the mixture.
-
Classification:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Slightly Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Conclusion
This guide has provided a comprehensive overview of the essential physical properties of the this compound crystal structure, grounded in established analytical techniques. Through X-ray diffraction, we can elucidate its precise molecular and crystal structure. Spectroscopic methods like NMR and FT-IR provide an unmistakable fingerprint for its chemical identity. Finally, thermal analysis and solubility studies define its stability and behavior in various environments. A thorough understanding of these interconnected properties is fundamental for any scientist or researcher aiming to utilize this compound in pharmaceutical formulations, synthetic chemistry, or materials science applications.
References
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- 4. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Solubility Profiling of 3-Chlorocoumarin: A Methodological and Theoretical Guide for Researchers
An In-Depth Technical Guide
Abstract
3-Chlorocoumarin is a pivotal synthetic intermediate and a core scaffold in medicinal chemistry. Its utility in drug development and chemical synthesis is fundamentally governed by its solubility in various organic solvents. This technical guide addresses the critical need for a comprehensive understanding of this compound's solubility. Due to the scarcity of publicly available quantitative data, this document provides a first-principles approach, combining theoretical analysis with detailed, field-proven experimental protocols. We delve into the molecular characteristics of this compound that dictate its solvent interactions and present step-by-step methodologies for its precise solubility determination using gravimetric, HPLC-based, and spectroscopic techniques. This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, enabling informed decisions in formulation, purification, and reaction engineering.
Introduction: The Significance of this compound and its Solubility
Coumarin derivatives are a distinguished class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The introduction of a chlorine atom at the 3-position of the coumarin ring system creates this compound, a versatile intermediate for synthesizing more complex heterocyclic systems.[2]
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its entire lifecycle.[3] From choosing an appropriate reaction solvent during synthesis to designing a drug delivery system with optimal bioavailability, solubility data is indispensable.[4][5] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is a prerequisite for its effective application in pharmaceutical research and development.
This guide provides the theoretical framework and practical methodologies required to systematically determine and understand the solubility profile of this compound.
Theoretical Foundations: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[6] To understand the solubility profile of this compound, we must first analyze its molecular structure.
Molecular Structure Analysis: this compound consists of a fused benzene and α-pyrone ring. Key features include:
-
Lactone Group: The ester within the pyrone ring contains polar carbonyl (C=O) and ether (C-O-C) functionalities. The carbonyl oxygen can act as a hydrogen bond acceptor.
-
Benzene Ring: A large, nonpolar aromatic system that favors interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.
-
Chloro-substituent: The electronegative chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to unsubstituted coumarin.
These features suggest that this compound is a moderately polar compound. Its solubility will be a balance between the polar interactions mediated by the lactone and chloro groups and the nonpolar character of the benzene ring.
Expected Solute-Solvent Interactions:
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents can engage in strong dipole-dipole interactions with the polar lactone and C-Cl bonds of this compound, likely leading to good solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the carbonyl oxygen of the coumarin. While this interaction promotes solubility, the solvent's strong self-association through hydrogen bonding may need to be overcome.
-
Nonpolar Solvents (e.g., Toluene, Cyclohexane): Solubility in these solvents is expected to be lower and driven primarily by weaker van der Waals forces. The presence of the aromatic ring in toluene may promote solubility through favorable π-π interactions.[7]
The following diagram illustrates the primary intermolecular forces at play between this compound and representative solvent types.
Caption: Key solute-solvent interactions for this compound.
Experimental Determination of Solubility
Accurate solubility measurement requires robust and validated methodologies. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[8][9] The concentration of the dissolved solute in the resulting saturated solution can then be quantified using various analytical techniques.
The overall workflow for experimental solubility determination is depicted below.
Caption: General experimental workflow for solubility determination.
Protocol 1: Gravimetric Method
This method is the most direct and is considered a gold standard for its simplicity and reliance on a fundamental measurement: mass.[3][4][10]
Causality: The principle is to create a saturated solution, take a known volume or mass of that solution, evaporate the solvent completely, and weigh the remaining solid solute.[11] This directly yields the mass of solute dissolved in that initial amount of solution.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial or conical flask. "Excess" means enough solid remains undissolved to be clearly visible.
-
Equilibration: Seal the container to prevent solvent evaporation. Place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours.[12] This ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature for 1-2 hours for undissolved solids to settle.
-
Sampling: Carefully pipette a precise volume (e.g., 5.0 mL) of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.
-
Expert Tip: To avoid transferring undissolved particulates, it is best practice to filter the supernatant through a chemically-resistant syringe filter (e.g., 0.45 µm PVDF) into the evaporating dish.
-
-
Evaporation: Gently evaporate the solvent in the dish using a hot plate or water bath in a fume hood. For high-boiling point solvents, a vacuum oven at a moderate temperature (e.g., 40-50 °C) is ideal to prevent thermal degradation of the compound.
-
Drying & Weighing: Once the solvent is fully evaporated, place the dish in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove any residual solvent. Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.[4]
-
Calculation:
-
Weight of solute = (Weight of dish + residue) - (Weight of empty dish)
-
Solubility (g/L) = (Weight of solute in g / Volume of sample in mL) * 1000
-
Protocol 2: HPLC-Based Method
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method, particularly useful for compounds with high solubility or when only small sample volumes are available.[13][14]
Causality: This method relies on separating the solute from any potential impurities and quantifying it based on its response (peak area) in a detector. A standard calibration curve is first generated, which correlates known concentrations of the compound with their corresponding peak areas. The concentration of the unknown saturated solution can then be determined by interpolation from this curve.[12][15]
Step-by-Step Methodology:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detection wavelength (e.g., using a UV detector).
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound of a known high concentration (e.g., 1 mg/mL) in a suitable solvent (like acetonitrile).
-
Perform a series of precise serial dilutions to create at least five calibration standards of decreasing concentration.
-
Inject each standard into the HPLC system and record the corresponding peak area.
-
Plot a graph of Peak Area vs. Concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) constitute the calibration curve. An R² value > 0.995 is required for a reliable curve.
-
-
Saturated Solution Preparation: Prepare the saturated solution of this compound in the target organic solvent and allow it to equilibrate as described in the gravimetric protocol (Steps 1-3).
-
Sampling and Dilution:
-
Withdraw a small aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.
-
Perform a precise and significant dilution of the filtrate with the mobile phase to bring its concentration within the linear range of the prepared calibration curve. The dilution factor must be accurately recorded.
-
-
Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Peak Area - c) / m.
-
Calculate the original concentration in the saturated solution: Solubility = Concentration_diluted * Dilution Factor.
-
Data Presentation and Interpretation
To facilitate comparison and analysis, all experimentally determined solubility data should be compiled into a structured table. This allows for a clear overview of how solubility changes with the choice of solvent and temperature.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |
| Toluene | Nonpolar, Aromatic | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| Cyclohexane | Nonpolar, Aliphatic | 25 | [Experimental Value] | [Calculated Value] | HPLC |
| Dichloromethane | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |
| [Other Solvent] | [Class] | [Temperature] | [Experimental Value] | [Calculated Value] | [Method] |
Note: The molecular weight of this compound (C₉H₅ClO₂) is 180.59 g/mol . Molar solubility (mol/L) can be calculated by dividing the solubility in g/L by this value.
Conclusion and Applications
This guide has established the theoretical basis for the solubility of this compound and provided detailed, actionable protocols for its experimental determination. The generation of precise solubility data is not merely an academic exercise; it is a foundational step in the advancement of pharmaceutical science and chemical engineering.
-
In Drug Development: The data generated using these protocols will directly inform pre-formulation studies, helping to identify suitable solvent systems for parenteral formulations or to predict dissolution behavior for oral dosage forms.[3] Poor solubility is a major hurdle in drug development, and quantifying it is the first step toward overcoming it through techniques like salt formation, co-crystallization, or nano-suspensions.[4][16]
-
In Chemical Synthesis: Knowledge of solubility allows chemists to select optimal solvents for reactions involving this compound, ensuring reactants remain in the solution phase. Furthermore, it is critical for designing purification strategies, such as selecting an appropriate recrystallization solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[2]
By applying the principles and methods outlined herein, researchers can confidently generate the high-quality solubility data needed to unlock the full potential of this compound in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. pharmajournal.net [pharmajournal.net]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. youtube.com [youtube.com]
- 7. This compound | 92-45-5 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. scribd.com [scribd.com]
- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 13. pharmaguru.co [pharmaguru.co]
- 14. improvedpharma.com [improvedpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Genesis of 3-Chlorocoumarin: From Discovery to First Effective Synthesis
Preamble: The Enduring Significance of the Coumarin Scaffold
Coumarins (2H-chromen-2-ones) represent a prominent class of heterocyclic compounds first isolated in 1820 from the tonka bean by A. Vogel.[1] This benzopyrone framework is a ubiquitous motif in the plant kingdom, found in the seeds, roots, and leaves of many species.[2] The synthetic journey for the parent compound began in 1868 with Sir William Henry Perkin's landmark synthesis, which opened the door to a vast chemical space.[1][3][4] Beyond their characteristic sweet odor, reminiscent of new-mown hay, coumarin derivatives exhibit a remarkable spectrum of pharmacological and photophysical properties.[2][4] They are foundational precursors in the synthesis of anticoagulants like warfarin, and their unique fluorescence characteristics have led to their use as laser dyes and fluorescent probes.[1][2] The strategic functionalization of the coumarin ring is therefore a central theme in medicinal and materials chemistry, making the development of halogenated intermediates like 3-chlorocoumarin a critical advancement in the field.
Part 1: The Emergence of this compound as a Key Synthetic Intermediate
While a singular, celebrated moment of "discovery" for this compound is not prominent in the historical record, its genesis is intrinsically linked to the broader exploration of coumarin chemistry. Early efforts in the 20th century focused on modifying the coumarin core to modulate its biological activity. The introduction of a halogen at the 3-position was a logical step to create a reactive handle for further chemical elaboration. Early methods involved direct chlorination of coumarin, but these processes were often inefficient. One such prior art process involved passing chlorine into a chloroform solution of coumarin to create an unstable coumarin dichloride intermediate, which was then converted to this compound by treatment with alcoholic potash. This route was plagued by low yields, often not exceeding 40%, and the formation of tars and other decomposition byproducts, rendering it unsuitable for reliable, large-scale production.[5]
The true "discovery" of this compound's utility came with the development of a robust and scalable synthesis, transforming it from a chemical curiosity into a valuable and accessible building block for synthetic chemists.
Part 2: The First Effective and Scalable Synthesis - A Self-Validating Protocol
A pivotal moment in the history of this compound was the development of a commercially viable synthesis method detailed in a 1954 patent by The Dow Chemical Company.[5] This process represented a significant leap forward, boosting yields from under 40% to over 90% and establishing a reliable protocol that became the foundation for its widespread use.[5] The process is a two-stage reaction involving the chlorination of coumarin followed by thermal dehydrochlorination.
Experimental Workflow: Synthesis of this compound
The following diagram outlines the high-level workflow for the first effective synthesis.
Caption: High-level workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
This protocol is synthesized from the examples provided in the foundational patent, representing a self-validating system for producing high-purity this compound.[5]
-
Preparation of Reactant Solution: Dissolve 1500 pounds of coumarin in 250 gallons of a suitable inert solvent, such as carbon tetrachloride, within a reaction vessel.
-
Causality: Carbon tetrachloride serves as an excellent non-reactive solvent that readily dissolves coumarin and facilitates a controlled reaction with gaseous chlorine. The significantly reduced solvent volume compared to prior art methods (a five-fold reduction) increases equipment capacity and simplifies solvent recovery.[5]
-
-
Chlorination: While maintaining the reaction mixture at a controlled temperature, introduce approximately 700 pounds of chlorine gas over a period of several hours.
-
Causality: This step involves the electrophilic addition of chlorine across the 3,4-double bond of the coumarin ring to form the key intermediate, coumarin dichloride. Using a near-stoichiometric amount of chlorine (approximately one mole per mole of coumarin) prevents over-chlorination and unwanted side reactions, a major improvement over older methods.[5]
-
-
Solvent Removal: Following the completion of the chlorination, distill the carbon tetrachloride from the reaction mixture.
-
Thermal Dehydrochlorination: Heat the oily residue of coumarin dichloride to a temperature of approximately 205-225°C for 1 to 4 hours.
-
Causality: This crucial step eliminates a molecule of hydrogen chloride (HCl) from the dichloride intermediate, re-forming the double bond at the 3,4-position and yielding the stable, aromatic this compound product. This thermal method is simpler and cleaner than the previous base-mediated (alcoholic potash) elimination, which was prone to side reactions and tar formation.[5]
-
-
Purification: The resulting crude product is allowed to cool and solidify. Purify the crude this compound by recrystallizing from isopropanol.
-
Causality: Recrystallization is a standard and highly effective technique for purifying solid organic compounds. Isopropanol is an ideal solvent in this case, as this compound is sparingly soluble at low temperatures but highly soluble at its boiling point, allowing for the separation of impurities and the formation of high-purity crystals upon cooling. The final product is a crystalline solid with a melting point of 121-125°C.[5][6][7]
-
Part 3: Mechanistic Insights and Data
The reaction proceeds via a well-understood two-step mechanism: electrophilic addition followed by elimination.
Reaction Mechanism Diagram
Caption: Mechanism of this compound synthesis.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from the examples described in the patent, highlighting the efficiency and reliability of the method.[5]
| Parameter | Example III | Example IV |
| Coumarin Input | Not Specified | 1500 pounds |
| Solvent | Isopropanol | Carbon Tetrachloride |
| Chlorine Input | Not Specified | ~700 pounds |
| Dehydrochlorination Temp. | ~205°C | ~225°C |
| Dehydrochlorination Time | ~4 hours | ~1 hour |
| Final Product Yield | 1700 pounds (92%) | 1750 pounds (94.4%) |
| Melting Point | ~122°C | 123°C |
Conclusion: A Foundational Advancement
The development of an effective and scalable synthesis for this compound was a critical enabler for advancements in medicinal chemistry and materials science. By overcoming the low yields and impurities of earlier methods, this protocol transformed this compound into a readily available building block. Its utility as a precursor for Suzuki cross-coupling reactions to create 3-arylcoumarins is a testament to its importance.[8][9] This pioneering work underscores a core principle of chemical research: the innovation of a synthetic method for a key intermediate can unlock countless possibilities for the discovery of novel molecules with significant scientific and therapeutic impact.
References
- 1. Coumarin - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 4. Coumarin | Natural Sources, Fragrance, Flavoring | Britannica [britannica.com]
- 5. US2687417A - Production of this compound - Google Patents [patents.google.com]
- 6. This compound | 92-45-5 [amp.chemicalbook.com]
- 7. This compound 97 92-45-5 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Introduction: The Significance of 3-Chlorocoumarins and Their Energetic Landscape
An In-depth Technical Guide on the Thermochemical Properties of Substituted 3-Chlorocoumarins
For Researchers, Scientists, and Drug Development Professionals
Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a chlorine atom at the 3-position creates a versatile synthetic handle for further molecular elaboration, for instance, through Suzuki cross-coupling reactions to generate novel 3-arylcoumarins.[3] Understanding the thermochemical properties of these substituted 3-chlorocoumarins is paramount for several reasons. For drug development professionals, these properties govern the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). For materials scientists, they influence the sublimation and deposition processes crucial for creating organic electronic devices.
This guide provides a comprehensive overview of the experimental and computational methodologies employed to determine the key thermochemical properties of substituted 3-chlorocoumarins, including their enthalpies of formation, sublimation, and fusion. While experimental data on this specific subclass of coumarins are limited, this guide will draw upon established protocols and data from closely related coumarin derivatives and halogenated aromatic compounds to provide a robust framework for their study.
Experimental Determination of Thermochemical Properties
The foundation of understanding the energetic landscape of a molecule lies in precise experimental measurements. This section details the primary calorimetric techniques used to determine the standard molar enthalpies of formation, sublimation, and fusion.
Enthalpy of Formation (ΔfH°): A Measure of Molecular Stability
The standard molar enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic molecules like substituted 3-chlorocoumarins, this value is typically determined indirectly through combustion calorimetry.
Static Bomb Combustion Calorimetry: The Gold Standard
Static bomb combustion calorimetry measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.[4] The standard molar enthalpy of combustion (ΔcH°) is then used to derive the standard molar enthalpy of formation (ΔfH°) using Hess's Law. For a substituted this compound with the general formula CaHbOcCld, the combustion reaction can be represented as:
CaHbOcCld(cr) + (a + b/4 - c/2)O2(g) → aCO2(g) + (b-d)/2H2O(l) + dHCl(aq)
The standard molar enthalpy of formation is then calculated using the following equation:
ΔfH°(CaHbOcCld, cr) = aΔfH°(CO2, g) + (b-d)/2ΔfH°(H2O, l) + dΔfH°(HCl, aq) - ΔcH°(CaHbOcCld, cr)
where the standard molar enthalpies of formation of CO2(g), H2O(l), and HCl(aq) are well-established values.
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of the crystalline substituted this compound of known mass (typically 0.5-1.0 g) is placed in a platinum crucible. A cotton thread of known mass and heat of combustion is tied to a platinum ignition wire and placed in contact with the pellet.
-
Bomb Assembly: The crucible is placed in the combustion bomb. A small, known amount of distilled water is added to the bomb to ensure that the chlorine produced during combustion forms an aqueous solution of hydrochloric acid.
-
Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa. The bomb is then placed in a calorimeter with a known heat capacity, and the initial temperature is recorded. The sample is ignited by passing an electric current through the ignition wire.
-
Temperature Measurement: The temperature of the calorimeter is monitored until it reaches a maximum and then begins to cool. The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
-
Analysis of Combustion Products: After combustion, the bomb is depressurized, and the contents are analyzed to confirm complete combustion and to determine the amount of nitric acid formed from the residual nitrogen in the bomb. The concentration of hydrochloric acid is also determined by titration.
-
Calculation of Enthalpy of Combustion: The standard molar enthalpy of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the ignition energy and the formation of nitric acid.
Enthalpy of Sublimation (ΔsubH°): The Solid-to-Gas Transition
The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state.[5] This property is crucial for understanding intermolecular interactions in the solid state and is a prerequisite for deriving the gas-phase enthalpy of formation from the solid-phase value.
Knudsen Effusion Mass Loss (KEML): A Reliable Technique for Low-Volatility Compounds
The Knudsen effusion technique is a well-established method for determining the vapor pressure of low-volatility solids.[6][7] The sample is placed in a temperature-controlled cell with a small orifice. In a high vacuum, molecules effuse through the orifice, and the rate of mass loss is proportional to the vapor pressure. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Caption: Workflow for determining the enthalpy of sublimation using KEML.
Experimental Protocol: Knudsen Effusion Mass Loss (KEML)
-
Sample and Cell Preparation: A small amount of the purified substituted this compound is loaded into a Knudsen effusion cell with a known orifice area.
-
Thermobalance Setup: The cell is suspended from a microbalance within a high-vacuum chamber.
-
Isothermal Measurements: The sample is heated to a series of constant temperatures, and the rate of mass loss is measured at each temperature.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Enthalpy of Sublimation Determination: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature. The enthalpy of sublimation is determined from the slope of this plot (slope = -ΔsubH°/R, where R is the gas constant).
Enthalpy of Fusion (ΔfusH°): The Solid-to-Liquid Transition
The enthalpy of fusion is the heat absorbed when one mole of a substance melts at its melting point. This property is important for understanding the energetics of the crystalline state and is often determined using Differential Scanning Calorimetry (DSC).[8]
Differential Scanning Calorimetry (DSC): A Powerful Thermal Analysis Tool
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is proportional to the enthalpy of fusion.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of the substituted this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The cell is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: The heat flow to the sample is recorded as a function of temperature.
-
Data Analysis: The onset of the melting peak is taken as the melting temperature. The enthalpy of fusion is determined by integrating the area of the melting peak.
Computational Thermochemistry: A Predictive and Complementary Approach
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the thermochemical properties of molecules.[9] These methods can provide valuable insights, especially when experimental data are scarce.
Density Functional Theory (DFT) for Thermochemical Predictions
DFT methods calculate the electronic structure of a molecule to determine its energy and other properties. The choice of the functional and basis set is crucial for obtaining accurate results. For coumarin derivatives, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide a good balance of accuracy and computational cost.[10]
Calculating Enthalpies of Formation with Isodesmic Reactions
Directly calculating the enthalpy of formation from atomization energies can be prone to large errors due to the difficulty of accurately modeling the electronic structure of individual atoms. Isodesmic and homodesmotic reactions are theoretical reaction schemes designed to cancel out systematic errors in the calculations. In an isodesmic reaction, the number and type of chemical bonds are conserved on both sides of the equation.
Caption: An example of an isodesmic reaction scheme.
The enthalpy of the isodesmic reaction (ΔrH°) is calculated from the computed energies of the reactants and products. The unknown enthalpy of formation of the target molecule can then be determined if the experimental enthalpies of formation of the other molecules in the reaction are known.
Data Synthesis and Analysis
Table 1: Experimental Thermochemical Data for Coumarin and Selected Derivatives (at 298.15 K)
| Compound | ΔfH°(cr) (kJ/mol) | ΔsubH° (kJ/mol) | ΔfusH° (kJ/mol) | Melting Point (K) |
| Coumarin | - | - | 18.6[11] | 342.3[11] |
| 7-Methoxycoumarin | - | - | - | - |
| 7-Hydroxy-4-methylcoumarin | -540.8 ± 2.6[12] | - | - | - |
| 7-Ethoxy-4-methylcoumarin | -545.4 ± 3.6[12] | - | - | - |
| 6-Methoxy-4-methylcoumarin | -488.0 ± 2.7[12] | - | - | - |
Note: A comprehensive search did not yield specific experimental values for the standard enthalpy of formation and sublimation for unsubstituted coumarin and 7-methoxycoumarin in the cited sources.
Table 2: Computationally Derived Gas-Phase Enthalpies of Formation (kJ/mol)
| Compound | G3(MP2) |
| Coumarin | -173.8[11] |
| 7-Methoxycoumarin | -321.6 ± 2.8[11] |
Note: The value for 7-Methoxycoumarin is a derived gas-phase enthalpy of formation combining experimental and computational data.
The introduction of substituents to the coumarin core can significantly impact its thermochemical properties. For instance, the position and electronic nature of a substituent will influence the intermolecular forces in the crystal lattice, thereby affecting the enthalpy of sublimation. The chlorine atom at the 3-position, being electronegative, is expected to introduce dipole-dipole interactions, potentially leading to a higher enthalpy of sublimation compared to the unsubstituted coumarin.
Conclusion
A thorough understanding of the thermochemical properties of substituted 3-chlorocoumarins is essential for their successful application in drug development and materials science. This guide has outlined the key experimental techniques—static bomb combustion calorimetry, Knudsen effusion mass loss, and differential scanning calorimetry—and computational methods based on Density Functional Theory that are employed to determine the enthalpies of formation, sublimation, and fusion. While a gap in the experimental literature exists for this specific class of compounds, the methodologies and principles discussed herein provide a robust framework for future investigations. The interplay of experimental measurements and high-level theoretical calculations will be crucial in building a comprehensive thermochemical database for substituted 3-chlorocoumarins, thereby accelerating their translation from the laboratory to real-world applications.
References
- 1. Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enthalpy of sublimation - Wikipedia [en.wikipedia.org]
- 6. ACP - Measured solid state and subcooled liquid vapour pressures of nitroaromatics using Knudsen effusion mass spectrometry [acp.copernicus.org]
- 7. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry [mdpi.com]
- 8. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Degradation Pathways and Byproducts of 3-Chlorocoumarin
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's stability and degradation profile is paramount. This guide provides an in-depth technical exploration of the degradation pathways and resulting byproducts of 3-chlorocoumarin. As a chlorinated derivative of coumarin, a scaffold prevalent in numerous bioactive compounds, its stability under various environmental and physiological conditions is of critical interest. This document moves beyond a simple recitation of facts, offering insights into the causal relationships that govern its degradation and providing robust experimental frameworks for its study.
Introduction to this compound: A Molecule of Interest
This compound is a synthetic derivative of coumarin, a benzopyrone that forms the core of many natural and synthetic molecules with diverse biological activities. The introduction of a chlorine atom at the 3-position significantly influences the electron distribution within the coumarin ring system, thereby altering its reactivity and, consequently, its degradation profile. Understanding these degradation pathways is crucial for predicting the compound's shelf-life, environmental fate, and potential for generating toxicologically significant byproducts.
This guide will systematically explore the primary degradation routes of this compound, including chemical hydrolysis, photodegradation, and biodegradation. We will delve into the mechanisms of these transformations and identify the key byproducts formed, supported by experimental evidence and analytical methodologies.
Chemical Degradation: The Role of Hydrolysis
The lactone ring of the coumarin scaffold is susceptible to hydrolysis, a process that can be significantly influenced by pH.
Alkaline Hydrolysis
Under basic conditions, this compound is expected to undergo hydrolysis of the ester bond in the lactone ring. This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone. This leads to the opening of the pyrone ring to form a salt of a coumarinic acid derivative.
Key Byproduct: The primary initial byproduct of alkaline hydrolysis is the corresponding salt of (Z)-3-(2-hydroxyphenyl)-2-chloroacrylic acid. Further degradation of this intermediate may occur depending on the reaction conditions.
Acidic Hydrolysis
In acidic environments, the hydrolysis of the lactone ring is also possible, though generally slower than in alkaline conditions. The reaction is catalyzed by protons, which activate the carbonyl group towards nucleophilic attack by water. The stability of this compound under acidic conditions is a critical parameter for its formulation in pharmaceutical preparations.
Diagram of Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of this compound.
Photodegradation: The Influence of Light
Coumarin and its derivatives are known to be photosensitive. Exposure to ultraviolet (UV) and, in some cases, visible light can induce photochemical reactions, leading to the formation of various photoproducts. While specific studies on the photodegradation of this compound are limited, insights can be drawn from the behavior of other coumarin derivatives[1].
Potential photodegradation pathways for this compound could involve:
-
Decarbonylation: Loss of a carbonyl group from the pyrone ring.
-
Dehalogenation: Cleavage of the carbon-chlorine bond, which can proceed through homolytic or heterolytic pathways.
-
Dimerization: Formation of cyclobutane-type dimers, a common photoreaction for coumarins.
The specific products formed will depend on the wavelength of light, the solvent, and the presence of photosensitizers or quenchers.
Diagram of Potential Photodegradation Pathways
Caption: Hypothetical photodegradation pathways for this compound.
Biodegradation: The Microbial Contribution
The microbial metabolism of coumarin is a well-documented process, often initiated by the reduction of the C3-C4 double bond of the α,β-unsaturated lactone, followed by hydrolytic cleavage of the lactone ring[2][3][4]. For halogenated aromatic compounds, microbial degradation can also involve dehalogenation steps[5].
For this compound, a plausible biodegradation pathway would involve an initial reductive step to yield 3-chloro-3,4-dihydrocoumarin. This could be followed by enzymatic hydrolysis of the lactone ring to form 3-(2-hydroxyphenyl)-3-chloropropanoic acid. Subsequent dehalogenation and further metabolism would lead to the breakdown of the aromatic ring. The specific microbial species and enzymatic systems involved would determine the exact sequence of events and the nature of the intermediate and final byproducts.
Diagram of a Plausible Biodegradation Pathway
Caption: A hypothetical microbial degradation pathway for this compound.
Experimental Protocols for Degradation Studies
To empirically determine the degradation pathways and byproducts of this compound, a series of forced degradation studies should be conducted. These studies involve subjecting the compound to various stress conditions that are more severe than accelerated stability testing to generate degradation products in a shorter timeframe[6].
General Experimental Workflow
Caption: General workflow for forced degradation studies.
Detailed Protocol for Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Acidic Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate at room temperature.
-
Withdraw aliquots at shorter time intervals due to expected faster degradation (e.g., 0, 15, 30, 60, 120 minutes).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Neutral Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of purified water.
-
Incubate at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS)[7][8].
Detailed Protocol for Photodegradation
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) in a quartz cuvette or flask.
-
Irradiation: Expose the solution to a controlled light source, such as a xenon lamp (simulating sunlight) or a specific wavelength UV lamp, in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
Sampling: Withdraw aliquots at various time points.
-
Analysis: Analyze the samples using HPLC-UV/MS to monitor the disappearance of the parent compound and the appearance of photoproducts[9].
Detailed Protocol for Oxidative Degradation
-
Sample Preparation: Prepare a solution of this compound.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to the this compound solution.
-
Incubation: Keep the mixture at room temperature.
-
Sampling and Analysis: Withdraw aliquots at different time intervals and analyze by HPLC-UV/MS.
Analytical Methodologies for Byproduct Identification
The identification and characterization of degradation byproducts are crucial for a complete understanding of the degradation pathways. A combination of chromatographic and spectroscopic techniques is typically employed.
| Technique | Application | Key Information Provided |
| HPLC-UV/PDA | Separation and quantification of the parent compound and degradation products. | Retention time, UV-Vis spectra for peak purity assessment. |
| LC-MS/MS | Identification of degradation products. | Molecular weight and fragmentation patterns for structural elucidation[8][10]. |
| High-Resolution MS (e.g., Q-TOF) | Accurate mass measurement. | Elemental composition of parent and fragment ions. |
| NMR Spectroscopy | Definitive structural elucidation of isolated byproducts. | Detailed information on the chemical structure and stereochemistry. |
| FTIR Spectroscopy | Identification of functional group changes. | Information on changes to the chemical bonds during degradation. |
Toxicity Considerations of Degradation Byproducts
The degradation of this compound can lead to the formation of byproducts with different toxicological profiles than the parent compound. For instance, the opening of the lactone ring can alter the molecule's interaction with biological targets. Dehalogenation may reduce toxicity in some cases, but other transformations could potentially lead to more reactive and toxic intermediates. Therefore, it is essential to assess the toxicity of the identified degradation products, especially if the compound is intended for pharmaceutical use[11][12][13]. In silico toxicity prediction tools can provide an initial assessment, which should be followed by in vitro and in vivo toxicological studies if warranted.
Conclusion
The degradation of this compound is a multifaceted process involving hydrolysis, photolysis, and biodegradation. While specific experimental data on this compound is limited, this guide provides a scientifically grounded framework for investigating its degradation pathways and identifying its byproducts. A thorough understanding of these processes is essential for ensuring the safety, efficacy, and stability of products containing this molecule. The application of the detailed experimental protocols and advanced analytical techniques described herein will enable researchers to build a comprehensive degradation profile for this compound, contributing to a more complete understanding of its chemical behavior.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of the coumarin degradation by Pseudomonas sp. strain NyZ480 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detoxification of coumarins by rumen anaerobic fungi: insights into microbial degradation pathways and agricultural applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. waters.com [waters.com]
- 8. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Frontiers | Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Electrochemical Properties of 3-Chlorocoumarin Derivatives
This guide provides a comprehensive exploration of the electrochemical properties of 3-chlorocoumarin derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. By delving into the synthesis, redox behavior, and practical applications of these compounds, this document aims to serve as an essential resource for understanding their structure-activity relationships and harnessing their potential in various scientific domains.
Introduction: The Significance of the Coumarin Scaffold
Coumarins, distinguished by their 2H-1-benzopyran-2-one core structure, are a prominent class of naturally occurring and synthetic heterocyclic compounds.[1] Their diverse biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties, have established them as privileged scaffolds in medicinal chemistry.[2] The introduction of various substituents onto the coumarin ring system allows for the fine-tuning of their physicochemical and biological characteristics. The substitution at the C3 position, in particular, has been a focal point of research to modulate the electronic properties and reactivity of the coumarin nucleus. The introduction of a chlorine atom at this position yields this compound derivatives, a subclass with distinct electrochemical behavior and promising applications.
Synthesis of this compound Derivatives
The synthetic routes to this compound derivatives are crucial for accessing a variety of structures for electrochemical evaluation. One common method involves the chlorinative cyclization of aryl alkynoates. This reaction can be initiated by a radical process using N-chlorosuccinimide (NCS) as the chlorine source and a photocatalyst under visible light irradiation.[3] The mechanism proceeds through the addition of a chlorine radical, followed by a 5-exo-trig spirocyclization and a subsequent 1,2-ester migration to yield the final this compound product.[3]
Another notable synthetic approach is the electrosynthesis of 3-chloro-4-substituted-coumarins. This method involves the electrochemical reduction of precursor molecules like 2-acetylphenyltrichloroacetate at a controlled potential, leading to the formation of the desired this compound derivatives.[4]
The selection of the synthetic methodology is critical as it influences the types of substituents that can be incorporated into the coumarin framework, thereby impacting the resulting electrochemical properties.
Electrochemical Behavior: A Tale of Redox Processes
The electrochemical characteristics of this compound derivatives are primarily investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV).[1] These methods provide valuable information about the oxidation and reduction potentials of the compounds, the reversibility of the electron transfer processes, and the underlying reaction mechanisms.
Reduction of 3-Chlorocoumarins
The electrochemical reduction of coumarin derivatives has been a subject of significant interest.[1] The reduction process often involves the lactone carbonyl group within the coumarin ring. For coumarin itself, cyclic voltammograms typically show irreversible cathodic peaks, indicating that the initial reduction is followed by chemical reactions.[5] The first step is a one-electron reduction to form a radical anion intermediate.[5] This highly reactive species can then be protonated to a neutral radical, which may undergo further reduction or dimerization.[5]
In the case of this compound derivatives, the presence of the electron-withdrawing chlorine atom at the C3 position is expected to influence the reduction potential. Generally, electron-withdrawing groups facilitate reduction by lowering the energy of the lowest unoccupied molecular orbital (LUMO). Consequently, 3-chlorocoumarins are anticipated to exhibit less negative reduction potentials compared to their unsubstituted counterparts.
The electrochemical reduction can be a complex, multi-step process. For instance, the electrochemical reduction of 7-acetoxy-4-bromomethyl-coumarin proceeds in three irreversible steps. This highlights the importance of carefully analyzing the voltammetric data to elucidate the complete reaction pathway.
Oxidation of 3-Chlorocoumarins
The oxidation of coumarin derivatives is often associated with the presence of electron-donating groups, such as hydroxyl or methoxy substituents, on the benzene ring.[6] These groups facilitate the removal of electrons, leading to the formation of radical cations. The oxidation of monohydroxylated coumarins is typically an irreversible, pH-dependent process involving one electron and one proton.[6]
For this compound derivatives, the electron-withdrawing nature of the chlorine atom would likely make the oxidation process more difficult, resulting in higher positive oxidation potentials. However, the overall oxidation behavior will be significantly influenced by the nature and position of other substituents on the coumarin ring. For instance, the presence of a hydroxyl group at the C7 position would still render the molecule susceptible to oxidation, albeit at a potentially higher potential compared to a non-chlorinated analogue.
The interplay between the electron-withdrawing 3-chloro group and other substituents on the aromatic ring is a key determinant of the overall redox behavior of these molecules.
Structure-Activity Relationships: The Role of Substituents
The electrochemical properties of this compound derivatives are intricately linked to their molecular structure. The nature and position of substituents on the coumarin scaffold can significantly alter the electron density distribution, thereby influencing the ease of oxidation and reduction.
| Substituent Effect on Redox Potential | Oxidation Potential | Reduction Potential |
| Electron-Donating Groups (e.g., -OH, -OCH₃) | Decreases (Easier to Oxidize) | Increases (Harder to Reduce) |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Increases (Harder to Oxidize) | Decreases (Easier to Reduce) |
| Halogens (e.g., -Cl at C3) | Increases (Harder to Oxidize) | Decreases (Easier to Reduce) |
This table provides a generalized summary of expected trends.
The delocalization of the π-electron system also plays a crucial role.[7] Substituents that extend the conjugation of the system can stabilize the resulting radical ions, thereby affecting the redox potentials. For example, a phenyl group at the C3 position was found to increase the antioxidant activity of a 6,7-dihydroxycoumarin derivative, suggesting an influence on its oxidizability.[7]
Experimental Protocols: Probing the Electrochemical Landscape
To provide a practical framework for researchers, this section outlines a detailed methodology for investigating the electrochemical properties of this compound derivatives using cyclic voltammetry.
Materials and Instrumentation
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in a suitable solvent (e.g., acetonitrile or dimethylformamide)
-
Analyte: this compound derivative (typically 1-5 mM)
-
Potentiostat/Galvanostat: A standard electrochemical workstation
Experimental Workflow
Caption: Workflow for Cyclic Voltammetry Analysis.
Step-by-Step Protocol
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen aprotic solvent. Dissolve the this compound derivative in this solution to the desired concentration (e.g., 1 mM).
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by sonication in deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry:
-
Set the initial and final potentials to define the scanning range. This range should be wide enough to encompass the redox events of interest.
-
Set the initial scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment and record the resulting voltammogram.
-
Perform experiments at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).
-
-
Data Analysis:
-
From the voltammograms, determine the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (Ipa and Ipc).
-
The half-wave potential (E₁/₂) can be estimated as (Epa + Epc) / 2 for reversible or quasi-reversible systems.
-
Analyze the relationship between the peak current and the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.
-
Applications in Drug Development and Beyond
The unique electrochemical properties of this compound derivatives open up avenues for their application in various fields.
Probes for Oxidative Stress
The redox-active nature of these compounds makes them potential candidates for developing probes to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8] Understanding their oxidation potentials is crucial for designing molecules that can selectively react with specific radicals, which is of great interest in studying oxidative stress-related diseases.
Corrosion Inhibition
Coumarin derivatives have been investigated as corrosion inhibitors for metals like carbon steel.[9][10][11][12][13] Their ability to adsorb onto the metal surface and form a protective layer is often studied using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy. The presence of the chlorine atom and other functional groups can enhance the adsorption and, consequently, the inhibition efficiency.
Development of Redox-Active Drugs
Electrochemical studies are instrumental in the development of redox-active drugs.[14] By characterizing the reduction and oxidation potentials of this compound derivatives, it is possible to predict their metabolic fate and potential mechanisms of action. For instance, compounds that are easily reduced may be activated under hypoxic conditions found in solid tumors, making them potential prodrugs for cancer therapy.
Caption: Bio-reductive Activation Pathway.
Conclusion and Future Perspectives
The electrochemical properties of this compound derivatives represent a rich area of scientific inquiry with significant practical implications. The interplay of the C3-chloro substituent with other functional groups on the coumarin scaffold provides a versatile platform for designing molecules with tailored redox characteristics. Future research in this area will likely focus on:
-
Expanding the library of this compound derivatives: Synthesizing novel compounds with diverse substitution patterns to further elucidate structure-activity relationships.
-
Advanced electrochemical studies: Employing techniques like spectroelectrochemistry to gain deeper insights into the reaction mechanisms and identify transient intermediates.
-
Computational modeling: Using density functional theory (DFT) calculations to complement experimental data and predict the electrochemical behavior of new derivatives.
-
Translational research: Leveraging the electrochemical insights to develop novel therapeutic agents, diagnostic tools, and advanced materials.
By continuing to explore the electrochemical landscape of these fascinating molecules, the scientific community can unlock their full potential to address challenges in medicine, materials science, and beyond.
References
- 1. Electrochemical Reduction of Coumarins at a Film-Modified Electrode and Determination of Their Levels in Essential Oils and Traditional Chinese Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rdpc.uevora.pt [rdpc.uevora.pt]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and experimental study of new coumarin derivatives as corrosion inhibitors for carbon steel surface in 3.5% NaCl - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
- 12. researchgate.net [researchgate.net]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Electrochemical parameters and techniques in drug development, with an emphasis on quinones and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Versatility of 3-Chlorocoumarin: A Gateway to Diverse Molecular Architectures
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular frameworks. Among the myriad of available reagents, 3-chlorocoumarin emerges as a particularly versatile and powerful building block. Its unique electronic and steric properties, arising from the confluence of the coumarin scaffold and the reactive C-Cl bond at the 3-position, render it a valuable precursor for a diverse array of organic transformations. This guide provides an in-depth exploration of the applications of this compound in modern organic synthesis, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development.
The Strategic Importance of the this compound Scaffold
The coumarin nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticoagulant, antibacterial, antiviral, and antitumor properties.[1][2] The introduction of a chlorine atom at the 3-position of the coumarin ring system significantly enhances its synthetic utility. This chloro-substituent serves as an excellent leaving group in nucleophilic substitution reactions and as a versatile handle for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the facile introduction of a wide range of functionalities at a key position of the coumarin core, enabling the generation of extensive libraries of novel compounds for biological screening and materials science applications.
Synthesis of the Key Reagent: this compound
A reliable and efficient synthesis of the starting material is the cornerstone of any synthetic endeavor. While various methods for the synthesis of coumarins exist, a particularly effective approach for the direct synthesis of 3-chlorocoumarins involves a visible-light-mediated chlorinative cyclization of aryl alkynoates.
Protocol 2.1: Visible-Light Mediated Synthesis of this compound
This protocol is adapted from a method described for the chlorinative cyclization of aryl alkynoates.
Materials:
-
Aryl alkynoate (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Photocatalyst (e.g., Mes-Acr-MeClO4) (1-5 mol%)
-
Anhydrous solvent (e.g., acetonitrile)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube, add the aryl alkynoate, N-chlorosuccinimide, and the photocatalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in front of a blue LED light source and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): Serves as the chlorine radical source upon activation by the photocatalyst.[3]
-
Photocatalyst: Absorbs visible light and initiates the radical process. The choice of photocatalyst is crucial for the efficiency of the reaction.[4]
-
Inert Atmosphere: Prevents quenching of the excited photocatalyst and unwanted side reactions with oxygen.
-
Anhydrous Solvent: Prevents hydrolysis of NCS and other potential side reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
One of the most powerful applications of this compound is its use in Suzuki-Miyaura cross-coupling reactions to synthesize 3-arylcoumarins.[1] This transformation is highly valued for its broad functional group tolerance and the ready availability of a vast array of boronic acids.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general framework for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.[1][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like Pd-salen) (1-5 mol%)[1]
-
Ligand (if required, e.g., SPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, DMF/water, toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere setup
Procedure:
-
In an oven-dried Schlenk flask or microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Data for Suzuki-Miyaura Coupling:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd-salen | K₂CO₃ | DMF/H₂O | 110 | Good | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Up to 99 | [1] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-90 | General Protocol |
Expert Insights:
-
The choice of catalyst, ligand, base, and solvent system is crucial and often needs to be optimized for specific substrates.
-
Electron-rich and electron-deficient arylboronic acids can be successfully coupled, demonstrating the broad scope of this reaction.
-
The use of bulky phosphine ligands like SPhos can be beneficial for the coupling of sterically hindered substrates.
Synthesis of Fused Heterocyclic Systems
This compound serves as an excellent electrophile for the construction of various fused heterocyclic systems of medicinal and material interest. The reactive C-Cl bond allows for annulation reactions with a variety of nucleophiles.
Synthesis of Pyrido[3,2-c]coumarins
The reaction of 4-chloro-3-formylcoumarin (a derivative accessible from this compound chemistry) with aryl methyl ketones in the presence of ammonium acetate under microwave irradiation provides a rapid and solvent-free route to pyrido[3,2-c]coumarins.[6]
Protocol 4.1.1: Microwave-Assisted Synthesis of Pyrido[3,2-c]coumarins
Materials:
-
4-Chloro-3-formylcoumarin (1.0 equiv)
-
Aryl methyl ketone (1.0 equiv)
-
Ammonium acetate (excess)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, thoroughly mix 4-chloro-3-formylcoumarin, the aryl methyl ketone, and ammonium acetate.
-
Seal the vessel and subject it to microwave irradiation at a suitable power and temperature for a short duration (typically 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.
Synthesis of Coumarin-Fused Pyrimidines
While direct synthesis from this compound is less common, its derivatives like 3-acetylcoumarin are excellent precursors for coumarin-fused pyrimidines via reactions with guanidine hydrochloride.[7][8]
Application in the Synthesis of Fluorescent Probes
The coumarin scaffold is a well-known fluorophore, and modifications at the 3-position can significantly modulate its photophysical properties. This compound can be a starting point for the synthesis of fluorescent probes for the detection of various analytes, such as metal ions.[9][10][11]
Protocol 5.1: Synthesis of a Coumarin-Based Fluorescent Sensor for Metal Ions (Conceptual)
This conceptual protocol outlines the general strategy for synthesizing a fluorescent sensor from this compound.
General Strategy:
-
Synthesis of the Receptor: Prepare a molecule containing a specific binding site (receptor) for the target analyte (e.g., a metal ion) and a nucleophilic group (e.g., an amine, thiol, or alcohol).
-
Coupling Reaction: React this compound with the receptor molecule via a nucleophilic substitution or a cross-coupling reaction to attach the coumarin fluorophore to the receptor.
-
Purification and Characterization: Purify the resulting conjugate and characterize its structure and photophysical properties.
-
Sensing Studies: Investigate the change in fluorescence intensity or wavelength of the synthesized probe in the presence of the target analyte. The interaction with the analyte should induce a measurable change in the fluorescence output, such as quenching ("turn-off") or enhancement ("turn-on").
Conclusion
This compound has proven to be a remarkably versatile and valuable reagent in organic synthesis. Its ability to participate in a wide range of transformations, from palladium-catalyzed cross-coupling reactions to the construction of complex heterocyclic systems, underscores its importance in the modern synthetic chemist's toolbox. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this powerful building block for the discovery and development of novel molecules with significant applications in medicine, materials science, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A coumarin-based sensitive and selective fluorescent sensor for copper(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Fluorescence Labeling of Proteins Using 3-Chlorocoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Dynamics with 3-Chlorocoumarin
Fluorescence labeling has become an indispensable tool in modern biological research and drug development, enabling the visualization and quantification of proteins within complex biological systems. The covalent attachment of a fluorescent probe to a protein of interest allows for the investigation of its localization, interactions, trafficking, and conformational changes. Coumarin dyes, with their relatively small size, environmental sensitivity, and favorable photophysical properties, have emerged as a versatile class of fluorophores for these applications.[1][2]
This application note provides a comprehensive guide to the use of this compound, a reactive coumarin derivative, for the fluorescent labeling of proteins. We will delve into the underlying reaction chemistry, provide detailed step-by-step protocols for labeling, and discuss methods for the characterization of the resulting fluorescently-labeled protein conjugates. The inherent reactivity of the chlorine substituent at the 3-position of the coumarin ring makes it a target for nucleophilic substitution by specific amino acid side chains, offering a direct route to covalently tagged proteins.
The Chemistry of Labeling: A Nucleophilic Substitution Approach
The core of the labeling strategy with this compound lies in a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the coumarin ring system activates the chlorine atom at the 3-position, making it susceptible to attack by strong nucleophiles present on the protein surface. The primary targets for this reaction are the side chains of cysteine and lysine residues.
Targeting Cysteine Residues: The thiol group of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form (S⁻).[3] The reaction with this compound is proposed to proceed via a nucleophilic attack of the thiolate on the carbon atom bearing the chlorine, leading to the formation of a stable thioether bond and the release of a chloride ion. This reaction is highly favorable and can often be achieved with high specificity under controlled pH conditions.
Targeting Lysine Residues: The primary amine of a lysine residue is also nucleophilic and can react with this compound.[4] However, the reactivity of the lysine amine is generally lower than that of the cysteine thiol and is highly dependent on the pH of the reaction buffer.[5] For the amine to be sufficiently nucleophilic, it must be in its unprotonated form (-NH₂), which is favored at a pH above its pKa (around 10.5 for the lysine side chain).[5] Therefore, labeling of lysine residues typically requires more alkaline reaction conditions.
Visualizing the Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism of this compound with the nucleophilic side chains of cysteine and lysine.
Figure 1. Proposed reaction of this compound with cysteine and lysine.
Experimental Protocols
This section provides detailed protocols for the fluorescence labeling of proteins with this compound. It is crucial to optimize the reaction conditions for each specific protein to achieve the desired degree of labeling while maintaining protein function.[1]
Protocol 1: Thiol-Specific Labeling of Cysteine Residues
This protocol is designed to favor the labeling of cysteine residues.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.2
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.[6]
-
If the protein has been stored in a buffer containing thiols (like DTT), it must be removed by dialysis or buffer exchange prior to labeling.
-
-
Dye Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[1]
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.[1]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[7]
-
Protocol 2: Amine-Specific Labeling of Lysine Residues
This protocol is optimized for the labeling of lysine residues and requires a higher pH.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.5-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[1]
-
-
Dye Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 20-40 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench the reaction. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Purify the labeled protein as described in Protocol 1.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for protein labeling with this compound.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle: Funktionalisierung von 3-Chlorcumarin als vielseitige Plattform für die Entwicklung biologisch aktiver Moleküle
Absolut. Hier sind die detaillierten Anwendungs- und Protokollhinweise zur Derivatisierung von 3-Chlorcumarin für biologische Assays.
Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 1. Januar 2026 Abteilung: Wirkstoffforschung und -entwicklung
Zusammenfassung für die Geschäftsleitung
Cumarine, eine wichtige Klasse von Benzopyron-Heterocyclen, sind in der Natur weit verbreitet und besitzen ein breites Spektrum an pharmakologischen Aktivitäten, darunter antikoagulative, antimikrobielle, antioxidative und krebsbekämpfende Eigenschaften.[1][2][3] Das 3-Chlorcumarin-Gerüst stellt eine besonders wertvolle Ausgangsverbindung für die medizinische Chemie dar. Das reaktive Chloratom an der C3-Position dient als strategischer Ankerpunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch verschiedene chemische Transformationen. Diese gezielte Modifikation, oder Derivatisierung, ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen für die Entwicklung neuer Therapeutika.[4]
Diese Application Note bietet einen detaillierten Leitfaden zur chemischen Derivatisierung von 3-Chlorcumarin und stellt validierte Protokolle für die anschließende biologische Evaluierung der synthetisierten Verbindungen bereit. Der Schwerpunkt liegt auf robusten und reproduzierbaren Methoden, die für Forschungslabore und Fachleute in der Wirkstoffentwicklung relevant sind.
Wissenschaftlicher Hintergrund: Die strategische Bedeutung der C3-Position
Das Cumarin-Grundgerüst bietet mehrere Positionen für chemische Modifikationen. Die C3-Position ist jedoch von besonderem Interesse, da sie direkt an das heterocyclische Ringsystem angrenzt und Modifikationen an dieser Stelle die elektronischen Eigenschaften und die sterische Hinderung des Moleküls maßgeblich beeinflussen können.[5][6] Das an C3 gebundene Chloratom in 3-Chlorcumarin ist eine ausgezeichnete Abgangsgruppe und ermöglicht eine Vielzahl von Substitutions- und Kreuzkupplungsreaktionen.
Kausale Begründung für die Auswahl der Derivatisierungsstrategien:
-
Nukleophile Substitution: Dies ist der direkteste Weg, um funktionelle Gruppen einzuführen. Die hohe Elektronegativität des benachbarten Carbonylsauerstoffs und des Ringsauerstoffs erhöht die Elektrophilie des C3-Kohlenstoffs, was den Angriff durch Nukleophile begünstigt.[6] Reaktionen mit Aminen, Thiolen oder Alkoholen ermöglichen die Synthese von Amino-, Thio- und Ether-gekoppelten Cumarinen, die häufig in biologisch aktiven Molekülen zu finden sind.[5][7][8]
-
Palladium-katalysierte Suzuki-Kreuzkupplung: Diese leistungsstarke Reaktion ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, insbesondere zur Einführung von Aryl- oder Heteroarylgruppen.[9] 3-Aryl-Cumarine sind eine bekannte Klasse von Verbindungen mit signifikanter biologischer Aktivität, einschließlich antidiabetischer und krebsbekämpfender Eigenschaften.[4][10] Die Wahl des Palladium-Katalysators und der Liganden ist entscheidend für hohe Ausbeuten und die Vermeidung von Nebenreaktionen.[9]
Die folgende Abbildung veranschaulicht den allgemeinen Arbeitsablauf von der Derivatisierung bis zur biologischen Testung.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur biologischen Evaluierung.
Protokolle zur chemischen Synthese
Die folgenden Protokolle sind als selbvalidierende Systeme konzipiert. Jeder Schritt enthält Begründungen, um das Verständnis und die Fehlersuche zu erleichtern.
Dieses Protokoll beschreibt die Synthese von 3-(4-Methoxyphenyl)-cumarin als repräsentatives Beispiel.
Prinzip: Die Suzuki-Reaktion koppelt 3-Chlorcumarin mit einer Arylboronsäure unter Verwendung eines Palladium-Katalysators. Die Base ist erforderlich, um das Boronat-Intermediat zu aktivieren, das dann eine Transmetallierung mit dem Palladium-Komplex eingeht, gefolgt von einer reduktiven Eliminierung, die das Produkt freisetzt und den Katalysator regeneriert.[9]
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Kreuzkupplung.
Materialien:
-
3-Chlorcumarin
-
4-Methoxyphenylboronsäure
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Triphenylphosphin (PPh₃)
-
Kaliumcarbonat (K₂CO₃), wasserfrei
-
1,4-Dioxan, wasserfrei
-
Wasser, entgast
-
Reaktionsgefäß (z.B. Schlenk-Kolben)
-
Magnetrührer mit Heizplatte
-
Argon- oder Stickstoff-Quelle
-
Rotationsverdampfer
-
Geräte für die Säulenchromatographie (Kieselgel, Laufmittel)
Schritt-für-Schritt-Anleitung:
-
Vorbereitung des Reaktionsgefäßes: Ein 50-mL-Schlenk-Kolben wird ausgeflammt und unter Argon-Atmosphäre abkühlen gelassen. Begründung: Die Entfernung von Sauerstoff und Feuchtigkeit ist entscheidend, da diese den Palladium-Katalysator desaktivieren können.
-
Einwaage der Reagenzien: In den Kolben werden 3-Chlorcumarin (1.0 mmol, 180.6 mg), 4-Methoxyphenylboronsäure (1.2 mmol, 182.4 mg), Kaliumcarbonat (3.0 mmol, 414.6 mg), Palladium(II)-acetat (0.03 mmol, 6.7 mg) und Triphenylphosphin (0.06 mmol, 15.7 mg) eingewogen.
-
Zugabe der Lösungsmittel: 10 mL wasserfreies 1,4-Dioxan und 2 mL entgastes Wasser werden zugegeben. Begründung: Das Dioxan/Wasser-Gemisch ist ein effektives Lösungsmittelsystem, das sowohl die organischen als auch die anorganischen Reagenzien löst.
-
Reaktionsdurchführung: Das Reaktionsgemisch wird für 5 Minuten bei Raumtemperatur mit Argon durchspült. Anschließend wird der Kolben verschlossen und das Gemisch unter Rühren für 12 Stunden auf 90 °C erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Nach dem Abkühlen wird das Reaktionsgemisch durch Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird im Rotationsverdampfer eingeengt.
-
Extraktion: Der Rückstand wird in 50 mL Ethylacetat aufgenommen und dreimal mit je 20 mL Wasser gewaschen. Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet.[9]
-
Aufreinigung: Das Lösungsmittel wird im Vakuum entfernt, und der Rohrückstand wird mittels Säulenchromatographie auf Kieselgel (Laufmittel: Hexan/Ethylacetat 9:1) aufgereinigt.[9] Das Produkt wird als weißer Feststoff erhalten.
Erwartete Ergebnisse: Die Ausbeuten für diese Reaktion liegen typischerweise im Bereich von 70-90%. Die Identität und Reinheit des Produkts sollte mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt werden.
Dieses Protokoll beschreibt die Reaktion von 3-Chlorcumarin mit einem sekundären Amin (Morpholin) als Beispiel.
Prinzip: Das freie Elektronenpaar des Stickstoffs im Morpholin agiert als Nukleophil und greift den elektrophilen C3-Kohlenstoff des Cumarins an, wobei das Chloridion als Abgangsgruppe verdrängt wird. Eine Base wird oft zugegeben, um das entstehende Hydrochlorid zu neutralisieren.
Materialien:
-
3-Chlorcumarin
-
Morpholin
-
Kaliumcarbonat (K₂CO₃)
-
Acetonitril (CH₃CN), wasserfrei
-
Standard-Glasgeräte für die Rückflussreaktion
Schritt-für-Schritt-Anleitung:
-
Einwaage der Reagenzien: In einem 50-mL-Rundkolben werden 3-Chlorcumarin (1.0 mmol, 180.6 mg), Morpholin (1.5 mmol, 131 µL) und Kaliumcarbonat (2.0 mmol, 276.4 mg) in 15 mL Acetonitril suspendiert. Begründung: K₂CO₃ dient als Base, um die in der Reaktion gebildete Salzsäure zu neutralisieren und das Gleichgewicht in Richtung des Produkts zu verschieben.
-
Reaktionsdurchführung: Das Gemisch wird unter Rühren für 6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Nach dem Abkühlen wird das Lösungsmittel im Rotationsverdampfer entfernt.
-
Extraktion: Der Rückstand wird in 50 mL Dichlormethan und 30 mL Wasser gelöst. Die organische Phase wird abgetrennt und die wässrige Phase erneut mit 20 mL Dichlormethan extrahiert. Die vereinigten organischen Phasen werden mit Wasser gewaschen und über Natriumsulfat getrocknet.
-
Aufreinigung: Nach dem Entfernen des Lösungsmittels wird das Rohprodukt aus Ethanol umkristallisiert, um das reine 3-(Morpholin-4-yl)-cumarin zu erhalten.
Protokolle für biologische Assays
Die biologische Aktivität der synthetisierten Derivate muss empirisch validiert werden. Die folgenden Protokolle beschreiben Standard-Screening-Verfahren.
Prinzip: Dieser kolorimetrische Assay misst die Zelllebensfähigkeit. In lebenden Zellen reduzieren mitochondriale Dehydrogenasen das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu einem violetten Formazan-Kristall. Die Menge des gebildeten Formazans, die durch Auflösen in einem organischen Lösungsmittel quantifiziert wird, ist direkt proportional zur Anzahl der lebenden Zellen.[11][12]
Materialien:
-
Humane Krebszelllinie (z.B. HeLa, HepG2)
-
Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FKS)
-
96-Well-Zellkulturplatten
-
MTT-Lösung (5 mg/mL in PBS)
-
Dimethylsulfoxid (DMSO), zellkulturgeeignet
-
Testverbindungen, gelöst in DMSO (Stammlösung 10 mM)
-
Mikroplatten-Spektralphotometer (Plattenleser)
Schritt-für-Schritt-Anleitung:
-
Zellaussaat: Zellen werden in einer Dichte von 1 × 10⁴ Zellen pro Well in 100 µL Medium in eine 96-Well-Platte ausgesät. Die Platte wird für 24 Stunden bei 37 °C und 5% CO₂ inkubiert, damit die Zellen anhaften können.[11]
-
Behandlung mit Verbindungen: Die Testverbindungen werden in Medium auf die gewünschten Endkonzentrationen (z.B. 0.1, 1, 5, 10, 50 µM) verdünnt. Das Medium in den Wells wird entfernt und durch 100 µL des Mediums mit den Testverbindungen ersetzt. Wells mit nur Medium dienen als Negativkontrolle, Wells mit DMSO (in der höchsten verwendeten Konzentration) als Vehikelkontrolle.[11]
-
Inkubation: Die Platte wird für weitere 24 oder 48 Stunden bei 37 °C und 5% CO₂ inkubiert.
-
MTT-Zugabe: 10 µL der MTT-Lösung (5 mg/mL) werden zu jedem Well gegeben und die Platte wird für 4 Stunden bei 37 °C inkubiert. Begründung: Während dieser Zeit metabolisieren nur lebende Zellen das MTT zu Formazan.
-
Solubilisierung: Nach der Inkubation wird das Medium vorsichtig entfernt und 100 µL DMSO zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen. Die Platte wird für 15 Minuten bei Raumtemperatur auf einem Schüttler inkubiert.
-
Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Plattenleser gemessen.
-
Datenanalyse: Die prozentuale Zelllebensfähigkeit wird nach folgender Formel berechnet: (Extinktion_Probe / Extinktion_Kontrolle) * 100. Die IC₅₀-Werte (die Konzentration, bei der 50% des Zellwachstums gehemmt werden) werden durch nichtlineare Regression aus der Dosis-Wirkungs-Kurve ermittelt.
Tabelle 1: Hypothetische Zytotoxizitätsdaten für Cumarin-Derivate
| Verbindung | IC₅₀ (µM) auf HeLa-Zellen | IC₅₀ (µM) auf HepG2-Zellen |
| 3-Chlorcumarin | > 100 | > 100 |
| Derivat A (3-Aryl) | 12.5 | 8.2 |
| Derivat B (3-Amino) | 45.1 | 60.7 |
| Doxorubicin (Positivkontrolle) | 0.8 | 0.5 |
Prinzip: Diese Methode testet die Fähigkeit einer Verbindung, das Wachstum von Mikroorganismen zu hemmen. Eine standardisierte Menge eines Mikroorganismus wird auf einer Agarplatte ausgestrichen. Die Testverbindung wird in ein in den Agar gestanztes Loch (Well) gegeben und diffundiert in das Medium. Wenn die Verbindung antimikrobielle Aktivität besitzt, entsteht um das Loch herum eine klare Hemmzone, in der kein Wachstum stattfindet.[1]
Materialien:
-
Bakterienstämme (z.B. Staphylococcus aureus, Escherichia coli)
-
Pilzstamm (z.B. Candida albicans)
-
Nährmedium-Agarplatten (z.B. Müller-Hinton-Agar für Bakterien)
-
Sterile Tupfer, Petrischalen, Pipettenspitzen
-
Testverbindungen in DMSO
-
Standard-Antibiotikum (z.B. Streptomycin) als Positivkontrolle
Schritt-für-Schritt-Anleitung:
-
Inokulum-Vorbereitung: Eine Übernacht-Kultur des Mikroorganismus wird auf eine Trübung von 0.5 McFarland-Standard eingestellt.
-
Plattenbeimpfung: Ein steriler Tupfer wird in das Inokulum getaucht und gleichmäßig über die gesamte Oberfläche der Agarplatte ausgestrichen.
-
Wells erstellen: Mit einem sterilen Korkbohrer werden Löcher (Wells) mit einem Durchmesser von 6 mm in den Agar gestanzt.
-
Probenapplikation: 50 µL der Testverbindung (z.B. in einer Konzentration von 1 mg/mL) werden in jedes Well pipettiert. DMSO wird als Negativkontrolle und das Standard-Antibiotikum als Positivkontrolle verwendet.
-
Inkubation: Die Platten werden für 24 Stunden bei 37 °C (für Bakterien) oder 28 °C (für Pilze) inkubiert.
-
Auswertung: Der Durchmesser der Hemmzone um jedes Well wird in Millimetern gemessen. Ein größerer Durchmesser weist auf eine höhere antimikrobielle Aktivität hin.
Referenzen
-
Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of this compound. (2015). ResearchGate. Verfügbar unter: --INVALID-LINK--
-
3-Chloroformyl-7-methoxycoumarin as a fluorescent derivatization reagent for alcoholic compounds in liquid chromatography and its use for the assay of 17-oxosteroids in urine. (1985). PubMed. Verfügbar unter: --INVALID-LINK--
-
An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles. (2007). MDPI. Verfügbar unter: --INVALID-LINK--
-
Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (2020). Journal of Scientific Research. Verfügbar unter: --INVALID-LINK--
-
Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. (2021). PubMed Central. Verfügbar unter: --INVALID-LINK--
-
Biological screening of Plant Coumarins. (2020). ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Possible sites of nucleophile attack on coumarin derivatives. (n.d.). ResearchGate. Verfügbar unter: --INVALID-LINK--
-
An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles. (2007). National Institutes of Health. Verfügbar unter: --INVALID-LINK--
-
In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. (2022). MDPI. Verfügbar unter: --INVALID-LINK--
-
Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2021). Chemical Methodologies. Verfügbar unter: --INVALID-LINK--
-
Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. (2020). National Institutes of Health. Verfügbar unter: --INVALID-LINK--
-
Novel Coumarin Derivatives with Expected Biological Activity. (2001). MDPI. Verfügbar unter: --INVALID-LINK--
-
Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. (2020). PubMed. Verfügbar unter: --INVALID-LINK--
-
Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. (2025). PubMed. Verfügbar unter: --INVALID-LINK--
-
Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. (2022). Hindawi. Verfügbar unter: --INVALID-LINK--
-
6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. (2021). National Institutes of Health. Verfügbar unter: --INVALID-LINK--
-
An Overview on Synthetic Strategies to 3-Acylcoumarins. (2018). Indian Journal of Heterocyclic Chemistry. Verfügbar unter: --INVALID-LINK--
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Reaction of Coumarin Derivatives with Nucleophiles in Aqueous Medium. (2012). ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Coumarin heterocyclic derivatives: chemical synthesis and biological activity. (2015). RSC Publishing. Verfügbar unter: --INVALID-LINK--
-
An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (2022). MDPI. Verfügbar unter: --INVALID-LINK--
-
Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. (2022). PubMed Central. Verfügbar unter: --INVALID-LINK--
-
Screening of 3-acetylcoumarin derivatives as multifunctional biological agents. (2021). ResearchGate. Verfügbar unter: --INVALID-LINK--
References
- 1. chemmethod.com [chemmethod.com]
- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthetic Protocols for Heterocyclic Compounds Using 3-Chlorocoumarin: An Application Note for Researchers
Introduction: The Versatility of 3-Chlorocoumarin in Heterocyclic Synthesis
Coumarin and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique benzopyrone framework of coumarins allows for diverse functionalization, making them ideal scaffolds for the development of novel therapeutic agents. Among the various coumarin precursors, this compound stands out as a particularly versatile and reactive starting material for the synthesis of a rich variety of fused and substituted heterocyclic compounds. The presence of the electron-withdrawing chloro group at the 3-position activates the C3-C4 double bond for nucleophilic attack and provides a reactive site for cross-coupling reactions, opening up a plethora of synthetic possibilities.
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of synthetic protocols that leverage this compound and its derivatives to construct complex heterocyclic architectures. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing a framework for the rational design of novel coumarin-based therapeutic agents.
I. Synthesis of Coumarin-Fused Pyrazoles: Chromeno[4,3-c]pyrazol-4-ones
The fusion of a pyrazole ring to the coumarin scaffold has been shown to yield compounds with significant biological potential, including antioxidant and antimicrobial activities. A straightforward and efficient method to achieve this is through the reaction of 3-formyl-4-chlorocoumarin with various hydrazine derivatives.[3][4]
Mechanistic Rationale
The reaction proceeds via a tandem nucleophilic addition-cyclization-elimination pathway. The hydrazine initially acts as a nucleophile, attacking the electrophilic formyl carbon of the 3-formyl-4-chlorocoumarin. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the second nitrogen of the hydrazine onto the C4 carbon of the coumarin ring, which is activated by the chloro leaving group. Tautomerization of the resulting intermediate leads to the stable aromatic pyrazole ring fused to the coumarin core.[4]
Diagram 1: Proposed reaction mechanism for the synthesis of chromeno[4,3-c]pyrazol-4-ones.
Experimental Protocol
General Procedure for the Synthesis of Substituted Chromeno[4,3-c]pyrazol-4-ones: [3]
-
To a solution of 3-formyl-4-chlorocoumarin (1.0 mmol) in ethanol (20 mL), add the appropriate hydrazine derivative (1.1 mmol).
-
The reaction mixture is heated at reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure chromeno[4,3-c]pyrazol-4-one derivative.
| Entry | Hydrazine Derivative | Product | Yield (%) | Reference |
| 1 | Hydrazine hydrate | 1H-Chromeno[4,3-c]pyrazol-4-one | 85 | [3] |
| 2 | Phenylhydrazine | 1-Phenyl-1H-chromeno[4,3-c]pyrazol-4-one | 89 | [3] |
| 3 | Methylhydrazine | 1-Methyl-1H-chromeno[4,3-c]pyrazol-4-one | 78 | [3] |
| 4 | 2,4-Dinitrophenylhydrazine | 1-(2,4-Dinitrophenyl)-1H-chromeno[4,3-c]pyrazol-4-one | 67 | [3] |
Table 1: Synthesis of various chromeno[4,3-c]pyrazol-4-one derivatives.
II. Palladium-Catalyzed Suzuki Cross-Coupling: A Gateway to 3-Arylcoumarins
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. Utilizing this compound as the electrophilic partner in a Suzuki coupling provides a versatile and efficient route to 3-arylcoumarins, which are prevalent scaffolds in many biologically active compounds.[5][6]
Causality Behind Experimental Choices
The choice of a palladium catalyst and a suitable base is critical for the success of the Suzuki coupling. Palladium(0) complexes are the active catalytic species that undergo oxidative addition to the C-Cl bond of the this compound. The base plays a crucial role in the transmetalation step, activating the boronic acid for the transfer of the aryl group to the palladium center. The selection of a phosphine ligand can also significantly influence the reaction efficiency by stabilizing the palladium catalyst and promoting the reductive elimination step.[7]
Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-arylcoumarins.
Experimental Protocol
General Procedure for the Palladium-Catalyzed Suzuki Cross-Coupling of this compound: [5][8]
-
In a round-bottomed flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC.
-
Once the reaction is complete (usually within 2-6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 3-arylcoumarin.
| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 92 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 95 | [6] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 88 | [5] |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 85 | [6] |
Table 2: Examples of Suzuki cross-coupling reactions of this compound.
III. Synthesis of Fused Thiazino- and Pyrido-thiadiazine Dioxides
The reaction of 4-chlorocoumarin-3-sulfonyl chloride with bidentate nucleophiles, such as 2-aminopyridines and 2-aminothiazoles, provides a direct route to complex fused heterocyclic systems. These compounds are of interest due to their potential as anticancer and anti-HIV agents.[2][9][10]
Mechanistic Insights
This transformation involves a sequential nucleophilic substitution. The more nucleophilic amino group of the bidentate nucleophile initially attacks the sulfonyl chloride, forming a sulfonamide intermediate. This is followed by an intramolecular nucleophilic attack of the second nucleophilic atom (the pyridine or thiazole nitrogen) on the C4 position of the coumarin ring, displacing the chloride ion and leading to the formation of the fused heterocyclic system. It is important to note that these fused heterocycles can be unstable and may undergo ring-opening of the 1,2,4-thiadiazine ring under certain conditions.[2][9]
Diagram 3: General workflow for the synthesis of fused thiadiazine dioxides.
Experimental Protocol
General Procedure for the Synthesis of Substituted Pyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxides: [2]
-
Dissolve 4-chlorocoumarin-3-sulfonyl chloride (1.0 mmol) in acetonitrile (15 mL).
-
To this solution, add the appropriate 2-aminopyridine derivative (1.0 mmol) and stir the mixture at room temperature for approximately 1 hour.
-
Monitor the reaction by TLC. A yellowish precipitate typically forms.
-
Collect the precipitate by filtration, wash with cold acetonitrile, and dry under vacuum.
-
Due to the low solubility and potential instability of the products, purification can be challenging. Washing the precipitate is often sufficient to obtain a product of reasonable purity.
| Entry | 2-Aminopyridine Derivative | Product | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Pyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxide | 75 | [2] |
| 2 | 2-Amino-5-chloropyridine | 9-Chloropyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxide | 82 | [2] |
| 3 | 2-Amino-4-methylpyridine | 2-Methylpyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxide | 78 | [2] |
Table 3: Synthesis of various pyrido[1',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxides.
IV. Three-Component Synthesis of Pyran-Fused Biscoumarins
Multicomponent reactions (MCRs) are highly valued in medicinal chemistry for their efficiency in generating molecular complexity in a single step. A notable example is the base-mediated three-component synthesis of pyran-fused biscoumarins from 4-chloro-3-formylcoumarin, 4-hydroxycoumarin, and an amine or indole.[6][11]
Plausible Reaction Pathway
The reaction is believed to initiate with a Knoevenagel condensation between the 4-hydroxycoumarin and the 4-chloro-3-formylcoumarin, facilitated by the base. This is followed by a Michael addition of the amine or indole to the resulting activated alkene. The final step is an intramolecular cyclization with the elimination of HCl to form the pyran-fused biscoumarin scaffold. This one-pot procedure allows for the rapid construction of complex and potentially bioactive molecules.
Diagram 4: Logical flow of the three-component synthesis of pyran-fused biscoumarins.
Experimental Protocol
General Procedure for the Three-Component Synthesis of Pyran-Fused Biscoumarins: [6]
-
To a stirred solution of 4-hydroxycoumarin (1.0 mmol) and 4-chloro-3-formylcoumarin (1.0 mmol) in ethanol (15 mL), add the desired amine or indole (1.0 mmol).
-
Add a catalytic amount of a base, such as triethylamine (0.2 mmol), to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried.
| Entry | Amine/Indole | Product | Yield (%) | Reference |
| 1 | Aniline | 6-(Phenylamino)-6H,7H-chromeno[4,3-b]chromene-6,7-dione | 85 | [6] |
| 2 | Benzylamine | 6-(Benzylamino)-6H,7H-chromeno[4,3-b]chromene-6,7-dione | 82 | [6] |
| 3 | Indole | 6-(1H-Indol-3-yl)-6H,7H-chromeno[4,3-b]chromene-6,7-dione | 78 | [6] |
Table 4: Examples of three-component synthesis of pyran-fused biscoumarins.
Conclusion
This compound and its derivatives are undeniably powerful and versatile building blocks in the synthesis of a wide array of heterocyclic compounds. The protocols outlined in this application note demonstrate the utility of this scaffold in constructing complex molecular architectures through various synthetic strategies, including nucleophilic substitution, palladium-catalyzed cross-coupling, and multicomponent reactions. The ability to readily generate diverse libraries of coumarin-based heterocycles is of paramount importance for the discovery of new drug candidates with improved therapeutic profiles. The mechanistic insights provided herein are intended to empower researchers to not only apply these protocols but also to innovate and develop novel synthetic methodologies for the advancement of medicinal chemistry.
References
- 1. [PDF] Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP | Semantic Scholar [semanticscholar.org]
- 2. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. Three-component synthesis of pyran-fused biscoumarins: an entry to pyridinone- and pyranone-fused coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. An improved synthesis of 4-chlorocoumarin-3-sulfonyl chloride and its reactions with different bidentate nucleophiles to give pyrido[1',2':2,3]- and thiazino[3',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-one 7,7-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: 3-Chlorocoumarin as a Versatile Synthon for the Development of Novel Pharmaceutical Agents
Abstract: This document provides a comprehensive technical guide on the strategic use of 3-chlorocoumarin as a pivotal building block in medicinal chemistry. We delve into the unique reactivity imparted by the C-3 chloro-substitution on the coumarin scaffold, outlining its synthetic accessibility and subsequent elaboration into diverse, high-value pharmaceutical intermediates. Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and the synthesis of functional molecules are presented. The causality behind experimental design, from reagent selection to reaction conditions, is explained to empower researchers in drug discovery and development. This guide serves as a practical resource for scientists aiming to leverage this compound for the construction of novel anticoagulants, anticancer agents, and fluorescent molecular probes.
Introduction: The Strategic Advantage of the Coumarin Scaffold and C-3 Halogenation
Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and recognized as "privileged scaffolds" in medicinal chemistry.[1] Their intrinsic biological activities are vast, with derivatives demonstrating anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The core coumarin structure offers multiple sites for functionalization, but the C-3 position is of particular strategic importance.
The introduction of a chlorine atom at the C-3 position transforms the coumarin molecule into a highly versatile and reactive building block. The electron-withdrawing nature of both the adjacent carbonyl group and the chloro-substituent makes the C-4 position susceptible to Michael addition, while the C-3 carbon itself becomes an electrophilic center for various substitution and cross-coupling reactions. This dual reactivity allows for the regioselective synthesis of complex molecular architectures.
This application note will focus on the practical synthesis and derivatization of this compound, providing robust protocols for its use in generating novel compounds with significant therapeutic and diagnostic potential.
Synthesis of the this compound Building Block
A reliable supply of the starting material is paramount. While several methods exist, modern photocatalytic approaches offer mild and efficient access to 3-chlorocoumarins. The following protocol is based on a visible-light-mediated chlorinative cyclization.[5]
Protocol: Visible-Light Mediated Synthesis of this compound
This protocol describes the chlorinative cyclization of an aryl alkynoate to yield this compound.
Rationale: This method avoids harsh reagents and proceeds through a radical-initiated pathway. A photocatalyst, upon irradiation with visible light, initiates a chain reaction involving N-chlorosuccinimide (NCS) as the chlorine source. The reaction is characterized by its high efficiency and tolerance of various functional groups.[5]
Workflow Diagram:
Caption: Workflow for photocatalytic synthesis of this compound.
Materials & Reagents:
-
Aryl alkynoate (e.g., Phenyl propiolate)
-
N-Chlorosuccinimide (NCS)
-
Photocatalyst (e.g., Mes-Acr-MeClO₄ or similar acridinium salt)
-
Acetonitrile (CH₃CN), anhydrous
-
Blue LEDs (450-460 nm)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Protocol:
-
In an oven-dried Schlenk tube, combine the aryl alkynoate (1.0 equiv), NCS (1.2 equiv), and the photocatalyst (1-2 mol%).
-
Add anhydrous acetonitrile to achieve a substrate concentration of 0.1 M.
-
Seal the tube and degas the solution by bubbling argon through it for 15 minutes.
-
Place the reaction tube approximately 5-10 cm from a blue LED light source and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Application in Pharmaceutical Synthesis: Key Protocols
The C-Cl bond in this compound is a versatile handle for introducing molecular diversity. Its reactivity is ideal for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Synthesis of 3-Arylcoumarins: Building Blocks for Anticancer Agents
3-Arylcoumarins are a class of compounds that have shown significant potential as anticancer agents.[6][7][8] The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing these derivatives from this compound.[8][9]
Rationale: The Suzuki coupling is one of the most robust methods for forming C-C bonds. It utilizes a palladium catalyst to couple an organohalide (this compound) with an organoboron compound (arylboronic acid). The reaction is known for its high tolerance of functional groups, mild conditions, and excellent yields.[9] The choice of a specific palladium catalyst, ligand, and base is crucial for achieving high catalytic turnover and preventing side reactions.
Reaction Mechanism Overview:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure 3-arylcoumarin.
Data Presentation:
| Entry | Arylboronic Acid (Ar') | Yield (%) |
| 1 | Phenylboronic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 82-92 |
| 4 | Thiophene-2-boronic acid | 75-85 |
| Yields are representative and may vary based on specific conditions and substrates. |
Synthesis of 3-Aminocoumarin Derivatives: Precursors for Fluorescent Probes
The unique photophysical properties of the coumarin scaffold make it an excellent fluorophore.[] Modifications at the C-3 and C-7 positions are commonly used to tune these properties for creating fluorescent probes that can detect specific ions, molecules, or environmental changes.[11][12] Reacting this compound with nucleophilic amines is a direct route to introduce recognition moieties.
Rationale: The C-3 chlorine can be displaced by nitrogen nucleophiles in a substitution reaction. This allows for the covalent attachment of a wide variety of functional groups. For fluorescent probes, an amine might be part of a receptor designed to bind a specific analyte. This binding event can alter the electronic properties of the coumarin system, leading to a measurable change in fluorescence (e.g., "turn-on" or "turn-off" response) through mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).[12][13]
Protocol: Nucleophilic Substitution with an Aromatic Amine
-
Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Add the desired aromatic amine (e.g., 4-aminophenol) (1.1 equiv) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv).
-
Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates completion.
-
Cool the reaction to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-aminocoumarin derivative.
Synthesis of 3-Thio-Substituted Coumarins: Building Novel Anticoagulants
The 4-hydroxycoumarin scaffold is the basis for widely used oral anticoagulants like warfarin.[4][14] While this compound lacks the 4-hydroxy group, its C-3 position can be functionalized to create novel coumarin derivatives with potential anticoagulant activity. Reaction with thiols introduces a flexible linker for attaching various pharmacophores.
Rationale: Anticoagulant activity in coumarins is often linked to their ability to antagonize Vitamin K.[1][14] Structural modifications can fine-tune this activity. The reaction of this compound with a thiol introduces a thioether linkage. The attached R-group can be designed to mimic structural features of known anticoagulants or to explore new interactions with the target enzyme, Vitamin K epoxide reductase.
Protocol: Synthesis of 3-(Alkylthio)coumarins
-
In a round-bottom flask, dissolve the desired thiol (1.2 equiv) in a solvent like THF or DMF.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 equiv) and stir for 15-20 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 equiv) in the same solvent dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography to yield the 3-thio-substituted coumarin.
Conclusion and Future Outlook
This compound has firmly established itself as a high-value, versatile building block for the synthesis of pharmaceutically relevant molecules. Its predictable reactivity at the C-3 position enables robust and scalable access to libraries of 3-substituted coumarins via powerful synthetic methods like Suzuki coupling and nucleophilic substitution. The protocols detailed herein provide a solid foundation for researchers to synthesize novel anticancer agents, fluorescent probes, and potential anticoagulants. Future work will likely focus on developing more complex, multi-functionalized derivatives and exploring asymmetric syntheses to access chiral coumarin-based drugs with enhanced potency and selectivity.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin derivatives - Wikipedia [en.wikipedia.org]
- 5. Coumarin synthesis [organic-chemistry.org]
- 6. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 7. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 8. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Chlorocoumarin
Introduction: The Versatility of the Coumarin Scaffold and the Power of Palladium Catalysis
Coumarins, a class of benzopyran-derived compounds, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticoagulant properties, make them cornerstones in drug discovery.[3][4] Furthermore, their unique photophysical properties are harnessed in applications ranging from fluorescent probes to organic light-emitting diodes (OLEDs).[2] The functionalization of the coumarin core, particularly at the 3-position, is a key strategy for modulating these properties and developing novel compounds with enhanced efficacy and specific functionalities.
Traditional methods for synthesizing 3-substituted coumarins often require harsh conditions.[5] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, offering mild reaction conditions, broad functional group tolerance, and high efficiency.[6][7] This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions—utilizing the readily available and cost-effective starting material, 3-chlorocoumarin.
As an electron-deficient heteroaryl chloride, this compound presents unique challenges due to the strength of the C-Cl bond.[8] Overcoming this hurdle requires a nuanced understanding of catalyst systems. The development of bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), has been instrumental in activating these less reactive substrates, thereby revolutionizing the scope of C-C and C-N bond formation.[9][10] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles that govern these powerful transformations.
Section 1: The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species, typically a boronic acid.[11] It is widely used to synthesize biaryl compounds, styrenes, and polyolefins.[11][12] For the synthesis of 3-arylcoumarins, a class of compounds with significant pharmacological interest, the Suzuki coupling of this compound is a highly effective strategy.[13]
Mechanistic Rationale and Key Parameters
The catalytic cycle of the Suzuki reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[14] The efficiency of this cycle, especially with a challenging substrate like this compound, is critically dependent on the choice of catalyst, ligand, base, and solvent.
-
Catalyst System (Palladium Precursor and Ligand): The oxidative addition of the C-Cl bond of this compound to the Pd(0) center is often the rate-limiting step. To facilitate this, bulky and electron-rich phosphine ligands are essential. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated exceptional activity for the coupling of unactivated aryl chlorides.[10][13] The steric bulk of these ligands promotes the formation of a monoligated, 12-electron Pd(0)L complex, which is highly reactive in the oxidative addition step.[10] The electron-donating nature of the ligand increases the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield, and often needs to be optimized for specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is necessary for dissolving the inorganic base and facilitating the formation of the boronate species.
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. gessnergroup.com [gessnergroup.com]
- 14. [PDF] Convenient synthesis of 3-vinyl and 3-styryl coumarins. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: 3-Chlorocoumarin as a Versatile Precursor in Agrochemical Synthesis
Introduction: The Strategic Importance of the Coumarin Scaffold in Agrochemicals
The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in medicinal chemistry and drug discovery, owing to its wide range of biological activities. In the realm of agriculture, this versatile framework has been increasingly recognized for its potential in the development of novel agrochemicals. Coumarin derivatives have demonstrated significant efficacy as herbicides, fungicides, insecticides, and plant growth regulators. Their natural origin in many plants suggests a degree of environmental compatibility, making them attractive templates for the design of next-generation crop protection agents.
3-Chlorocoumarin, in particular, serves as a highly valuable and reactive intermediate for the synthesis of a diverse array of 3-substituted coumarin derivatives. The presence of the chlorine atom at the 3-position provides a strategic handle for introducing various functional groups, thereby enabling the fine-tuning of biological activity. This guide provides an in-depth exploration of the application of this compound in the synthesis of potential agrochemicals, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction to generate 3-arylcoumarins.
Core Application: Synthesis of 3-Arylcoumarins via Suzuki-Miyaura Cross-Coupling
The introduction of an aryl moiety at the 3-position of the coumarin ring has been shown to be a key determinant of biological activity. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for achieving this transformation, offering high yields, broad functional group tolerance, and relatively mild reaction conditions. This palladium-catalyzed reaction between this compound and a suitable arylboronic acid is a cornerstone in the synthesis of 3-arylcoumarin libraries for agrochemical screening.
Causality in Experimental Design: Why Suzuki-Miyaura?
The choice of the Suzuki-Miyaura coupling is underpinned by several key advantages in the context of agrochemical synthesis research:
-
Versatility: A wide array of commercially available arylboronic acids allows for the synthesis of a large and diverse library of 3-arylcoumarins, which is essential for structure-activity relationship (SAR) studies.
-
Functional Group Tolerance: The reaction conditions are generally tolerant of various functional groups on both the coumarin and the arylboronic acid, minimizing the need for protecting group strategies and simplifying synthetic routes.
-
High Yields and Selectivity: The reaction is known for its high efficiency and selectivity, ensuring that the desired C-C bond is formed at the 3-position of the coumarin ring with minimal side products.[1]
-
Milder Conditions: Compared to other cross-coupling reactions, the Suzuki-Miyaura coupling can often be performed under milder conditions, which is beneficial for preserving sensitive functional groups in the synthesized molecules.
Experimental Workflow: From Precursor to Product
The synthesis of 3-arylcoumarins from this compound via Suzuki-Miyaura coupling follows a well-defined and reproducible workflow.
Caption: General workflow for the synthesis of 3-arylcoumarins.
Detailed Protocol: Synthesis of 3-Arylcoumarins
This protocol is adapted from the work of Valente et al. and provides a reliable method for the synthesis of 3-arylcoumarins from this compound.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to 100 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The specific ratio of the eluent will depend on the polarity of the synthesized 3-arylcoumarin.
-
-
Characterization:
-
Characterize the purified 3-arylcoumarin using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Quantitative Data Summary:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylcoumarin | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)coumarin | 92 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)coumarin | 88 |
| 4 | 2-Thienylboronic acid | 3-(2-Thienyl)coumarin | 75 |
Yields are representative and may vary based on specific reaction conditions and the nature of the arylboronic acid.[1]
Agrochemical Applications of 3-Arylcoumarins
While the primary literature on the direct agrochemical applications of 3-arylcoumarins synthesized specifically from this compound is emerging, the broader class of coumarin derivatives has well-documented activities that underscore their potential.
Herbicidal Activity
Coumarins are known for their phytotoxic effects, inhibiting seed germination and plant growth.[2] Synthetic coumarin derivatives have shown promising herbicidal activity against various weed species. The introduction of different aryl groups at the 3-position can modulate this phytotoxicity, offering a pathway to develop selective herbicides. The mode of action is often multifaceted, affecting processes such as photosynthesis, nutrient uptake, and cell division.
Fungicidal Activity
Coumarin derivatives have also been investigated for their antifungal properties against a range of plant pathogens. For instance, certain 3-benzoyl-4-hydroxycoumarin derivatives have shown significant fungicidal activity. While not directly synthesized from this compound, these findings highlight the potential of the coumarin scaffold in fungicide development. The introduction of specific aryl groups at the 3-position via the Suzuki-Miyaura coupling could lead to the discovery of novel fungicides with improved efficacy and a broader spectrum of activity.
Plant Growth Regulation
Coumarins can also act as plant growth regulators, either promoting or inhibiting growth depending on their structure and concentration. This dual activity makes them interesting candidates for developing agents that can enhance crop yield or control unwanted growth. The diverse library of 3-arylcoumarins that can be synthesized from this compound provides a rich pool of compounds to screen for plant growth regulatory effects.
Future Perspectives and Conclusion
This compound is a valuable and reactive starting material for the synthesis of a wide range of 3-substituted coumarins with potential applications in agriculture. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of 3-arylcoumarins, a class of compounds with demonstrated biological activities. Further research is warranted to systematically screen these derivatives for their herbicidal, fungicidal, insecticidal, and plant growth regulatory properties. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of this compound-derived compounds.
References
Synthesis of 3-aminocoumarin from 3-chlorocoumarin
Application Note & Protocol
Strategic Synthesis of 3-Aminocoumarin: A Detailed Guide from 3-Chlorocoumarin
Abstract: 3-Aminocoumarin and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, renowned for their unique photophysical properties and diverse biological activities. While numerous synthetic routes to this core exist, many rely on multi-step procedures starting from substituted salicylaldehydes. This application note provides a robust and efficient two-step pathway for the synthesis of 3-aminocoumarin starting from the readily accessible this compound. The strategy hinges on a high-yielding nucleophilic aromatic substitution (SNAr) to form a 3-azidocoumarin intermediate, followed by a mild and selective Staudinger reduction. We provide a detailed, step-by-step protocol, mechanistic insights, and a discussion of alternative strategies, such as palladium-catalyzed amination, to offer researchers a comprehensive guide for accessing this valuable molecular framework.
Introduction: The Synthetic Value of 3-Aminocoumarins
The coumarin nucleus is a cornerstone in the development of pharmaceuticals and functional materials. The introduction of an amino group at the C3 position dramatically influences the molecule's electronic properties, imparting significant fluorescence and creating a versatile handle for further chemical modification. This has led to their application as fluorescent probes, derivatization agents, and key intermediates in the synthesis of complex heterocyclic systems.
Traditional syntheses often involve the condensation of salicylaldehydes with N-acetylglycine, followed by hydrolysis.[1][2] While effective, these methods can have limitations regarding substrate scope and may require harsh deprotection steps. The use of this compound as a starting material offers a convergent and flexible approach. This guide focuses on a reliable two-step sequence that circumvents the challenges of direct amination, providing a high-yielding and clean conversion.
Strategic Overview: Azide Intermediate vs. Direct Catalytic Amination
Synthesizing 3-aminocoumarin from this compound can be approached via two primary strategies. Understanding the causality behind choosing a specific path is critical for experimental success.
Strategy A: The Azide-Intermediate Pathway (Recommended Protocol)
This classic, two-step approach is the focus of our detailed protocol due to its reliability, high yields, and operational simplicity.
-
Nucleophilic Aromatic Substitution (SNAr): this compound is reacted with sodium azide.[3] The electron-withdrawing nature of the lactone carbonyl and the conjugated system activates the C3 position, making it susceptible to nucleophilic attack by the azide ion, displacing the chloride.[4] This reaction is typically clean and efficient.
-
Staudinger Reduction: The resulting 3-azidocoumarin is then reduced to the target amine. The Staudinger reaction, which uses a phosphine like triphenylphosphine, is exceptionally mild and selective for the azide group, leaving other functional groups on the coumarin core intact.[5][6] The reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct.[5]
Strategy B: Direct C-N Coupling (Buchwald-Hartwig Amination)
A more modern, single-step alternative is the palladium-catalyzed Buchwald-Hartwig amination.[7][8] This powerful cross-coupling reaction directly forms the C-N bond between an aryl halide and an amine source.[9] For the synthesis of a primary amine, an ammonia equivalent (like benzophenone imine or lithium bis(trimethylsilyl)amide) is typically required.[8] While elegant, this method requires careful optimization of the palladium catalyst, phosphine ligand, base, and solvent system to avoid side reactions and ensure high yields.[9][10] It is presented here as an advanced alternative for laboratories equipped for organometallic catalysis.
Visualizing the Synthetic Workflow
The recommended two-step pathway provides a logical and efficient progression from starting material to final product.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Azide [commonorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Staudinger Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 3-Chlorocoumarin Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 3-chlorocoumarin. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. As a pivotal intermediate in the synthesis of a wide array of more complex coumarin derivatives, including 3-arylcoumarins for pharmacological applications, achieving a high yield of pure this compound is often a critical first step.[1][2] This document moves beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to diagnose issues and rationally design process improvements.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound synthesis is disappointingly low. What are the most critical parameters I should re-evaluate?
A1: Low yield is the most common challenge and typically stems from suboptimal conditions in one of the two key stages of the classic synthesis route: the chlorination of coumarin to form the 3,4-dichloro-3,4-dihydrocoumarin intermediate, and the subsequent dehydrochlorination.
The primary factors to investigate are:
-
Chlorination Efficiency: The addition of chlorine across the 3,4-double bond must be efficient. Insufficient chlorination leaves unreacted starting material, complicating purification and lowering the theoretical maximum yield. The use of actinic light as a catalyst has been shown to be crucial for driving this reaction to completion, allowing for the use of near-theoretical amounts of chlorine gas and achieving high yields.[3]
-
Thermal Dehydrochlorination Temperature: The elimination of hydrogen chloride (HCl) from the dichloride intermediate is a temperature-critical step. The temperature must be high enough to promote efficient elimination but not so high as to cause decomposition. A temperature range of 190-250°C is generally effective.[3]
-
Solvent Choice and Removal: Carbon tetrachloride is a traditional and effective solvent for the initial chlorination step as its reflux temperature (around 77°C) is optimal for the reaction.[3] However, it is critical to completely remove the solvent before thermal dehydrochlorination. Any residual solvent can interfere with the high-temperature elimination step.
-
Purity of Starting Coumarin: As with any synthesis, starting with pure coumarin is essential. Impurities can lead to side reactions and lower the overall yield.
Table 1: Key Parameters for Optimizing this compound Synthesis
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Chlorinating Agent | Gaseous Chlorine (Cl₂) | Provides direct and efficient addition across the double bond. Stoichiometry should be carefully controlled. |
| Catalyst (Chlorination) | Actinic Light | Significantly improves reaction efficiency and yield, enabling the use of stoichiometric chlorine instead of a large excess.[3] |
| Solvent (Chlorination) | Carbon Tetrachloride | Optimal reflux temperature (63-83°C) for the formation of the coumarin dichloride intermediate.[3] |
| Dehydrochlorination | Thermal (Heat) | Clean and efficient method for eliminating HCl without additional reagents. |
| Temperature (Dehydrochlorination) | 190°C - 250°C | Ensures complete elimination of HCl. Temperatures below this range will result in incomplete reaction, while excessive heat can lead to decomposition.[3] |
| Purification | Recrystallization | Isopropyl alcohol is highly effective for purifying the crude this compound product, yielding a substantially pure final product.[3] |
Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely byproducts and how can I prevent them?
A2: The presence of multiple products indicates side reactions are occurring. In this synthesis, the most common byproducts are unreacted coumarin, the coumarin dichloride intermediate, and potentially products of over-chlorination or decomposition.
-
Unreacted Coumarin: A spot corresponding to your starting material indicates incomplete chlorination.
-
Solution: Ensure a slight excess of chlorine is used and that the reaction is sufficiently catalyzed with actinic light to drive it to completion. Monitor the reaction's progress via TLC until the starting coumarin spot disappears.
-
-
Coumarin Dichloride Intermediate: If the thermal dehydrochlorination step is incomplete, this intermediate will remain.
-
Solution: Ensure the temperature of the reaction mass reaches at least 190°C and is maintained until the evolution of HCl gas ceases.[3]
-
-
Photodimerization: Under certain photochemical conditions, this compound can undergo dimerization.[4]
-
Solution: While more common in dedicated photochemical reactions, it's a possibility. Ensure the actinic light source is used only during the initial chlorination and not during subsequent steps.
-
Q3: Are there more modern, alternative methods to the classic chlorination/dehydrochlorination route?
A3: Yes, the field of organic synthesis is continually evolving. One notable modern method is the visible-light-mediated photocatalytic chlorinative cyclization of aryl alkynoates. This method utilizes N-chlorosuccinimide (NCS) as the chlorine source and a photocatalyst.[5]
Advantages:
-
Milder reaction conditions compared to high-temperature thermal dehydrochlorination.
-
Avoids the use of gaseous chlorine.
-
Tolerates a variety of functional groups.
Considerations:
-
Requires specialized photocatalysis equipment.
-
The starting materials (aryl alkynoates) are more complex than coumarin itself.
This method is an excellent choice for synthesizing substituted 3-chlorocoumarins where the starting salicylaldehyde or phenol might not be readily available or compatible with other methods.
Troubleshooting and Optimization Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Detailed Experimental Protocol & Mechanism
This protocol is based on a proven high-yield method and provides a reliable baseline for your experiments.[3]
Protocol: High-Yield Synthesis of this compound
Step 1: Chlorination of Coumarin
-
Dissolve one part of coumarin in approximately nine parts of carbon tetrachloride in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a stirrer.
-
Position an actinic light source (e.g., a mercury-vapor lamp) to irradiate the reaction vessel.
-
Heat the mixture to reflux (approx. 70-80°C).
-
Begin bubbling gaseous chlorine through the solution. Use a quantity of chlorine that is substantially theoretical for dichlorination.
-
Continue the reaction under reflux and irradiation until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, turn off the heat and light source.
Step 2: Dehydrochlorination and Purification
-
Distill the carbon tetrachloride solvent from the reaction mixture under vacuum.
-
Once the solvent is fully removed, heat the oily residue (the coumarin dichloride intermediate) to a temperature between 190°C and 250°C.
-
Maintain this temperature until the evolution of hydrogen chloride gas ceases. This indicates the completion of the elimination reaction.
-
The resulting dark, oily crude product is crude this compound.
-
Allow the crude product to cool.
-
Purify the crude this compound by recrystallizing from isopropyl alcohol to obtain a substantially pure, crystalline product.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism: an initial electrophilic addition of chlorine to the coumarin double bond, followed by a thermal elimination of HCl.
Caption: The two-step reaction mechanism for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 3-Chlorocoumarin
Welcome to the technical support center for the purification of crude 3-Chlorocoumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Here are some common issues and questions that arise during the purification of crude this compound:
Q1: My crude this compound is a brownish, oily solid. What is the likely cause of the discoloration and physical state?
A1: A brownish tint and oily consistency in crude this compound often point to the presence of unreacted starting materials, such as salicylaldehyde derivatives, and polymeric byproducts formed during the synthesis, which is commonly a Pechmann condensation or a related reaction.[1][2] These impurities can interfere with crystallization and subsequent reactions.
Q2: I'm having trouble getting my this compound to crystallize. It keeps "oiling out." What should I do?
A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid instead of forming solid crystals. This can be due to a high concentration of impurities, a solvent that is too nonpolar, or too rapid cooling. To address this, try using a more polar recrystallization solvent or a mixed solvent system. Slowing down the cooling process by allowing the flask to cool to room temperature before placing it in an ice bath can also promote proper crystal formation.
Q3: My yield after purification is very low. What are the common causes of product loss?
A3: Low yield can result from several factors. During recrystallization, using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. In column chromatography, product loss can occur due to irreversible adsorption onto the stationary phase, co-elution with impurities if the solvent system is not optimized, or decomposition on the column if the silica gel is too acidic.
Q4: I see multiple spots on my TLC plate after purification. How can I improve the separation?
A4: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. For column chromatography, optimizing the mobile phase is key. A shallower solvent gradient or trying a different solvent system with varying polarity can improve separation. For instance, if you are using a hexane/ethyl acetate system, you might try a dichloromethane/methanol system to alter the selectivity.[3][4]
Troubleshooting Purification Issues
This section provides a structured approach to troubleshooting common problems encountered during the purification of this compound.
Issue 1: Persistent Colored Impurities After Recrystallization
-
Symptom: The recrystallized this compound remains yellow or brown.
-
Causality: This indicates that the colored impurities have similar solubility properties to your product in the chosen solvent.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated carbon.
-
Recrystallization: Allow the filtrate to cool slowly to induce crystallization.
-
Solvent Selection: If color persists, consider a different recrystallization solvent with different polarity.
-
Issue 2: Co-elution of Impurities in Column Chromatography
-
Symptom: TLC analysis of collected fractions shows the desired product co-eluting with an impurity.
-
Causality: The chosen mobile phase does not provide sufficient resolution between the this compound and the impurity on the selected stationary phase.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting impurities.
Detailed Purification Protocols
Recrystallization of this compound
Recrystallization is an effective technique for purifying crude this compound, especially for removing small amounts of impurities. A key to successful recrystallization is the selection of an appropriate solvent.
Solvent Selection:
The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.
| Solvent | Suitability | Notes |
| Isopropyl Alcohol | Excellent | Frequently cited for recrystallizing this compound, providing good crystal formation upon cooling.[5] |
| Ethanol/Water | Good | A mixed solvent system that can be fine-tuned for optimal solubility and crystal yield.[6][7][8] |
| Toluene | Fair | Can be used, but may require a larger volume and slower cooling to prevent oiling out. |
Step-by-Step Protocol for Recrystallization from Isopropyl Alcohol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropyl alcohol while stirring until the solid is completely dissolved.[9]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropyl alcohol.
-
Drying: Dry the purified crystals under vacuum. The expected melting point of pure this compound is around 121-125 °C.
Column Chromatography of this compound
For larger scale purifications or when dealing with impurities that have similar solubility profiles, column chromatography is the method of choice.
Workflow for Column Chromatography Purification:
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. researchgate.net [researchgate.net]
- 5. US2687417A - Production of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 8. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Improving the Aqueous Solubility of 3-Chlorocoumarin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet significant challenge in the laboratory: the poor aqueous solubility of 3-chlorocoumarin derivatives. These promising compounds often present formulation hurdles that can impede research and development.[1][2] This center is designed to provide you with the foundational knowledge and actionable protocols to overcome these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions surrounding the solubility issues of this compound derivatives.
Q1: Why are my this compound derivatives consistently showing poor water solubility?
A1: The limited aqueous solubility of this compound and its derivatives is rooted in their molecular structure. The core coumarin scaffold is a rigid, bicyclic aromatic system that is inherently hydrophobic.[3] The addition of a chlorine atom at the 3-position further increases the molecule's lipophilicity ("fat-loving" nature), making it resistant to dissolving in polar solvents like water. Furthermore, these planar molecules can pack tightly in a solid-state crystal lattice, requiring significant energy to break apart the crystal structure and allow water molecules to solvate them.
Q2: What are the immediate consequences of this poor solubility in my experiments?
A2: Poor aqueous solubility is a major obstacle in drug discovery and development, affecting over 70% of new chemical entities.[1] The immediate consequences include:
-
Underestimated Biological Activity: In in vitro assays, the compound may precipitate out of the media, leading to a lower effective concentration at the target site and causing you to incorrectly screen out a potentially potent molecule.
-
Poor Bioavailability: For in vivo studies, a drug must first dissolve in gastrointestinal fluids to be absorbed.[1] Low solubility directly translates to low absorption and, consequently, poor bioavailability, regardless of the administered dose.[1]
-
Inaccurate and Irreproducible Data: Solubility issues can lead to highly variable results between experiments, making it difficult to establish reliable structure-activity relationships (SAR).
Q3: How can I quickly assess the solubility of a new derivative before starting complex experiments?
A3: A preliminary assessment can save considerable time and resources. A simple "shake-flask" method is often sufficient for an initial estimation.[4][5] Add a small, known excess of your solid compound to a vial containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Agitate the vial at a constant temperature for 24 hours to allow it to reach equilibrium.[6] Afterward, filter the suspension through a 0.45 µm syringe filter to remove undissolved solid, and measure the concentration of the dissolved compound in the filtrate using an appropriate analytical technique like UV-Vis spectroscopy or HPLC. This provides the thermodynamic solubility , which is the true equilibrium solubility of the compound.[7][8]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for common and effective solubilization techniques.
Strategy 1: Co-Solvency
Principle: Co-solvency is one of the most widely used techniques for solubilizing nonpolar drugs.[9][10][11] It involves adding a water-miscible organic solvent (a co-solvent) to the aqueous system.[10][12][13] This reduces the overall polarity of the solvent mixture, making it a more favorable environment for hydrophobic molecules like this compound derivatives.[13][14][15]
Best For: Initial screening, in vitro assays, and early-stage formulation development where the concentration of the organic solvent can be tolerated by the experimental system.
-
Select an Appropriate Co-solvent: Choose a co-solvent based on your experimental constraints. Dimethyl sulfoxide (DMSO) is common for in vitro studies, while ethanol and polyethylene glycols (PEGs) are often used in formulations.[10][12]
-
Prepare a High-Concentration Slurry: Weigh a precise amount of your this compound derivative into a clean glass vial. Add a small volume of your primary aqueous buffer (e.g., PBS) to create a slurry.
-
Titrate with Co-solvent: While vortexing or stirring the slurry, add the chosen co-solvent dropwise.
-
Observe for Clarity: Continue adding the co-solvent until the solution becomes completely clear, with no visible particles. This indicates that the compound has fully dissolved.
-
Calculate Final Concentrations: Record the final volumes of both the aqueous buffer and the co-solvent to calculate the precise solvent ratio and the final concentration of your compound.
-
Self-Validation: After preparation, let the stock solution sit for at least one hour. Visually inspect for any signs of precipitation. For critical applications, filter a small aliquot and re-analyze the concentration via HPLC to confirm stability.
Troubleshooting:
-
Issue: The compound precipitates when the stock solution is diluted into the final aqueous assay buffer.
-
Solution: This is a common problem. The final concentration of the co-solvent in the assay medium must be high enough to maintain solubility. You may need to prepare your stock solution at a lower concentration or increase the percentage of co-solvent in your final assay buffer, ensuring it does not exceed the tolerance limit of your biological system (typically <1% DMSO for cell-based assays).
| Co-Solvent | Typical Starting % (v/v) for in vitro use | Key Advantages | Considerations |
| DMSO | 100% for stock, diluted to <1% | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | 5-20% | Biocompatible, often used in oral formulations.[10][12] | Can cause protein precipitation at high concentrations. |
| PEG 400 | 10-40% | Low toxicity, suitable for in vivo formulations. | More viscous, may require heating to handle. |
| Propylene Glycol | 10-50% | Good safety profile, used in parenteral formulations.[10][12] | Can cause hemolysis at very high concentrations. |
Strategy 2: Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly water-soluble "guest" molecules, like your this compound derivative, within their nonpolar cavity.[18][19] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic drug from the aqueous environment and increasing its apparent solubility.[18][19][20]
Best For: Formulations where organic co-solvents are undesirable, such as oral and parenteral drug delivery. It is a highly effective method for improving the solubility of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[16]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and safety profile.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Add the Compound: Add an excess amount of your this compound derivative to the cyclodextrin solution.
-
Promote Complexation: Stir the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Sonication can also be used to accelerate the process.
-
Equilibrate and Filter: After stirring, allow the suspension to equilibrate for a few hours. Then, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved compound.
-
Self-Validation (Quantification): Analyze the concentration of the drug in the clear filtrate using a validated HPLC or UV-Vis method to determine the solubility enhancement.
Troubleshooting:
-
Issue: Solubility enhancement is not as high as expected.
-
Solution: The stoichiometry of the complex (drug:cyclodextrin ratio) is critical. Try increasing the concentration of the cyclodextrin. You can also experiment with different types of cyclodextrins (e.g., β-CD, γ-CD, or other modified versions) as the size of the hydrophobic cavity can influence the stability of the inclusion complex.[18]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Part 3: Workflow & Decision Making
Choosing the right solubilization strategy depends on the specific requirements of your experiment. This workflow provides a logical decision-making process.
Caption: Decision tree for selecting a suitable solubilization method.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. grokipedia.com [grokipedia.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges and solutions in 3-Chlorocoumarin reactions
Welcome to the Technical Support Center for 3-Chlorocoumarin Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and subsequent reactions of 3-chlorocoumarins. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your experiments for success.
Section 1: Synthesis of 3-Chlorocoumarins - Troubleshooting Guide
The synthesis of 3-chlorocoumarins can be approached through several methods, each with its own set of challenges. The Vilsmeier-Haack reaction is a common route, involving the formylation of a phenol followed by cyclization and chlorination. Another key method is the direct chlorination of a coumarin precursor, such as 4-hydroxycoumarin. This section will address common problems encountered during these syntheses.
Frequently Asked Questions (FAQs): Synthesis
Q1: My Vilsmeier-Haack reaction for the synthesis of a this compound precursor is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack reaction are a common issue and can often be traced back to several key factors:
-
Moisture Contamination: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is highly sensitive to moisture. Any water present will consume the reagent, leading to incomplete reaction.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
-
Sub-optimal Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. If the temperature is not carefully controlled (typically at 0 °C), the reagent can decompose, or side reactions may occur.
-
Solution: Add the POCl₃ dropwise to the DMF in an ice bath with vigorous stirring to dissipate the heat effectively.[2]
-
-
Incomplete Reaction: The formylation of the phenolic precursor may be sluggish.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, consider extending the reaction time or slightly increasing the temperature after the initial formation of the Vilsmeier reagent. However, be cautious as excessive heat can lead to the formation of dark-colored impurities.[1]
-
Q2: I am observing the formation of a significant amount of a high-melting, insoluble orange by-product during the synthesis of 4-chlorocoumarin from 4-hydroxycoumarin using POCl₃. What is this impurity and how can I minimize it?
A2: The orange, insoluble by-product is likely 4-chloro-3,4',3',4''-tercoumarin, a trimer formed through the intermolecular condensation of three coumarin molecules.[3][4][5][6][7] Its formation is a known issue in this reaction.
-
Causality: The reaction conditions, particularly the concentration and temperature, can favor the formation of this trimer.
-
Solutions:
-
Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the reagents. Following established procedures that have been optimized to minimize this side product is crucial.[5][6]
-
Purification: This by-product is often highly insoluble, which can be used to your advantage during purification. It can sometimes be removed by hot filtration of a solution of the crude product in a suitable solvent.[6]
-
Q3: My purification of this compound by recrystallization is proving difficult. What are some effective solvent systems?
A3: The choice of solvent for recrystallization is critical and depends on the specific solubility profile of your this compound derivative and its impurities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
General Strategy: A common approach is to use a solvent pair. One solvent in which the compound is highly soluble, and another in which it is poorly soluble.[8]
-
Suggested Solvents: For coumarin-based compounds, common solvents for recrystallization include ethanol, cyclohexane, and acetic acid.[6][9] For 4-chlorocoumarin specifically, recrystallization from cyclohexane has been reported.[9]
-
Troubleshooting: If the product "oils out" instead of crystallizing, it may be due to impurities or too rapid cooling. Try adding a small amount of a solvent in which the compound is less soluble or scratching the inside of the flask to induce crystallization.
Experimental Protocol: Synthesis of 4-Chlorocoumarin from 4-Hydroxycoumarin
This protocol is based on established literature procedures and highlights critical steps for minimizing side product formation.[6]
Materials:
-
4-Hydroxycoumarin
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
n-Hexane
-
Acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 4-hydroxycoumarin (1 equivalent) to POCl₃ (excess, e.g., 2 volumes relative to the mass of 4-hydroxycoumarin).
-
Reflux the mixture for 1 hour. The reaction should be monitored by TLC to ensure completion.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.
-
The solid precipitate is collected by filtration and washed thoroughly with ice-water.
-
To remove the 4-chloro-3,4',3',4''-tercoumarin by-product, perform an azeotropic distillation with n-hexane followed by hot filtration.
-
The desired 4-chlorocoumarin can be further purified by crystallization from a suitable solvent like cyclohexane or acetic acid.[6][9]
Section 2: Subsequent Reactions of 3-Chlorocoumarins - Troubleshooting Guide
3-Chlorocoumarins are valuable intermediates, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form 3-arylcoumarins. This section addresses common challenges in these applications.
Frequently Asked Questions (FAQs): Subsequent Reactions
Q1: My Suzuki coupling reaction of this compound with an arylboronic acid is giving a low yield. What are the potential reasons and how can I optimize the reaction?
A1: Low yields in Suzuki couplings with this compound can stem from several factors, often related to the catalyst, base, or reaction conditions.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition and reductive elimination steps, which can be crucial for less reactive aryl chlorides.[1]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.[11]
-
Solution: Common bases for Suzuki couplings include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] A screening of different bases is often necessary to find the most effective one for your system.
-
-
Dehalogenation Side Reaction: A common side reaction is the dehalogenation of the this compound, where the chlorine is replaced by a hydrogen atom, leading to the formation of the parent coumarin and reducing the yield of the desired product.[8][12]
-
Solution: This can be caused by the presence of a palladium-hydride species. Optimizing the base and solvent, and ensuring anhydrous conditions can help minimize this side reaction.[8]
-
-
Instability of Coumarin Ring: The coumarin lactone ring can be susceptible to cleavage under strongly basic conditions, especially with prolonged heating.[13]
Q2: I am observing the formation of a significant amount of a homo-coupled product from my boronic acid in a Suzuki reaction. How can I prevent this?
A2: Homo-coupling of the boronic acid is a common side reaction. It can be minimized by:
-
Optimizing Stoichiometry: Using a slight excess of the this compound can help to ensure that the boronic acid reacts preferentially with it rather than with itself.
-
Controlling Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes suppress homo-coupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homo-coupling than others. Screening different catalysts and ligands may be beneficial.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 3: Safety Precautions
Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.
Q1: What are the main hazards associated with this compound?
A1: According to the safety data sheet, this compound is harmful if swallowed and causes serious eye irritation.[15]
-
Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[15]
-
First Aid:
Q2: What are the hazards of the reagents used in the Vilsmeier-Haack reaction?
A2: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. N,N-dimethylformamide (DMF) is a combustible liquid and can be harmful if inhaled or absorbed through the skin.
-
Handling: Both reagents should be handled with extreme care in a fume hood, wearing appropriate PPE.
-
Quenching: The quenching of POCl₃ with water is highly exothermic and should be done slowly and in a controlled manner, for example, by adding the reaction mixture to crushed ice.[6]
Section 4: General Troubleshooting Workflow
When encountering a problem in your this compound reaction, a systematic approach to troubleshooting is essential.
Caption: A general workflow for troubleshooting this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. arabjchem.org [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 92-45-5 Name: this compound [xixisys.com]
Technical Support Center: Navigating Side Reactions in the Synthesis of 3-Arylcoumarins
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-arylcoumarins. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the common challenges and side reaction pathways encountered during the synthesis of this privileged scaffold. Our goal is to equip you with the knowledge to troubleshoot and optimize your synthetic strategies, ensuring the efficient and high-yield production of your target 3-arylcoumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-arylcoumarins, and what are their primary advantages and disadvantages?
A1: The synthesis of 3-arylcoumarins is primarily achieved through classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions.[1][2][3][4]
| Synthetic Method | Advantages | Disadvantages |
| Perkin Reaction | Direct, one-pot synthesis from readily available starting materials.[1][3] | Often requires high temperatures and can lead to side products.[3] |
| Knoevenagel Condensation | Generally high yields and can be performed under mild conditions.[5][6][7] | May require specific catalysts and careful control of reaction conditions to avoid side reactions.[5] |
| Wittig Reaction | Versatile for introducing a variety of substituents. | Can be sensitive to sterically hindered ketones and the stability of the ylide.[8] |
| Suzuki Cross-Coupling | High yields, good functional group tolerance, and regioselectivity.[9][10] | Requires pre-functionalized coumarin substrates and palladium catalysts, which can be expensive.[1][9] |
| Other Transition-Metal Catalyzed Reactions | Offer alternative pathways with unique selectivities.[11][12] | May involve expensive or toxic metals and require careful optimization of ligands and reaction conditions.[1] |
Q2: I am performing a Perkin reaction to synthesize a 3-arylcoumarin and observing a low yield of my desired product. What are the likely side reactions?
A2: In the Perkin reaction for 3-arylcoumarin synthesis, which typically involves the condensation of a salicylaldehyde with a phenylacetic acid in the presence of an acid anhydride and a weak base, several side reactions can occur, leading to reduced yields.[3][13][14]
One major side reaction is the self-condensation of the salicylaldehyde under basic conditions, leading to the formation of polymeric materials. Another possibility is the decarboxylation of the intermediate cinnamic acid derivative before cyclization, which can be prevalent at the high temperatures often employed in this reaction. Additionally, the formation of an isomeric coumarin or other condensation products can occur if the starting materials are not appropriately substituted.[14]
Troubleshooting Guides
Issue 1: Formation of Undesired Byproducts in Perkin Reaction
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS analysis.
-
Low isolated yield of the target 3-arylcoumarin.
-
Presence of unexpected peaks in the 1H NMR spectrum.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sub-optimal Temperature | High temperatures can promote decarboxylation and other side reactions.[3] | Systematically screen a range of temperatures (e.g., 100-140°C) to find the optimal balance between reaction rate and selectivity. |
| Incorrect Base/Anhydride Ratio | An excess of base can promote self-condensation of the salicylaldehyde. | Carefully control the stoichiometry of the base (e.g., triethylamine) and acetic anhydride. A 1:1.5 to 1:2 ratio of salicylaldehyde to phenylacetic acid and a slight excess of acetic anhydride is a good starting point.[3] |
| Moisture in the Reaction | Water can hydrolyze the anhydride and interfere with the condensation. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
Experimental Protocol: Optimized Perkin Reaction for 3-Arylcoumarin Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted salicylaldehyde (1.0 mmol), phenylacetic acid (1.2 mmol), and triethylamine (2.5 mmol).
-
Add acetic anhydride (3.0 mmol) to the mixture.
-
Heat the reaction mixture at 120°C for 4-6 hours, monitoring the progress by TLC.[3]
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then with a cold 5% sodium bicarbonate solution to remove unreacted phenylacetic acid.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-arylcoumarin.[2]
Issue 2: Low Conversion in Knoevenagel Condensation
Symptoms:
-
Significant amount of starting material (salicylaldehyde) remains after the reaction.
-
Low yield of the desired 3-arylcoumarin.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Catalyst | The choice of base catalyst is crucial for promoting the condensation. | Piperidine is a commonly used and effective catalyst.[7] Other bases like L-proline or the use of ionic liquids can also be explored for improved efficiency.[15] |
| Inappropriate Solvent | The solvent can influence the solubility of reactants and the reaction rate. | While the reaction can be run neat, solvents like ethanol or toluene can be beneficial.[7] Microwave-assisted, solvent-free conditions have also been shown to be highly effective.[16][17] |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion. | Monitor the reaction progress by TLC. If the reaction is sluggish at room temperature, gentle heating may be required.[5] |
Experimental Protocol: Knoevenagel Condensation for 3-Substituted Coumarin Synthesis
-
In a round-bottom flask, mix the salicylaldehyde derivative (1.0 mmol) and the active methylene compound (e.g., diethyl malonate, 1.1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
The reaction can be stirred at room temperature or gently heated (e.g., 60-80°C) for 2-4 hours. Alternatively, microwave irradiation can be used for rapid synthesis.[16]
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water or dilute acid.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent.
Issue 3: Challenges in Transition-Metal-Catalyzed Arylation
Symptoms:
-
Formation of homocoupled byproducts of the arylboronic acid (in Suzuki coupling).
-
Dehalogenation of the 3-halocoumarin starting material.
-
Low yield of the 3-arylcoumarin.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents. |
| Incorrect Ligand Choice | The ligand plays a critical role in the efficiency of the catalytic cycle. | For Suzuki couplings, phosphine-based ligands like SPhos are often effective.[10] Screening different ligands may be necessary for optimal results. |
| Suboptimal Base and Solvent | The choice of base and solvent can significantly impact the reaction outcome. | A weak inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used.[2] Solvents such as dioxane, toluene, or DMF are often employed. |
Experimental Protocol: Suzuki Cross-Coupling for 3-Arylcoumarin Synthesis
This protocol is based on established methodologies.[2]
-
To a Schlenk flask, add 3-bromocoumarin (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio, 5 mL).
-
Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Understanding the main and side reaction pathways is crucial for effective troubleshooting.
Perkin Reaction: Main vs. Side Pathways
Caption: Perkin reaction pathways for 3-arylcoumarin synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
By understanding these common pitfalls and implementing the suggested solutions and protocols, you can significantly improve the efficiency and success of your 3-arylcoumarin syntheses.
References
- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Transition-Metal-Catalyzed Synthesis of Coumarins | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. connectjournals.com [connectjournals.com]
- 16. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 17. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]
Technical Support Center: Catalyst Selection and Optimization for 3-Chlorocoumarin Coupling Reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-chlorocoumarin. This guide is designed to provide expert-level insights and practical, field-proven solutions to common challenges encountered during catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you to navigate the complexities of these reactions, moving beyond simple protocols to a deeper understanding of the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the strategic choices involved in setting up a successful this compound coupling reaction.
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenge lies in the relative inertness of the C-Cl bond compared to its heavier halogen counterparts (C-Br and C-I). The rate-determining step in many palladium-catalyzed coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center.[1] The C-Cl bond is stronger and less polarizable, making this oxidative addition step kinetically less favorable.[2] Consequently, reactions involving this compound often require more forcing conditions—higher temperatures, longer reaction times, and, most critically, highly active catalyst systems specifically designed to activate C-Cl bonds.[2]
Q2: What are the most common cross-coupling reactions used for this compound, and what are their key differences?
A2: The three most prevalent palladium-catalyzed cross-coupling reactions for functionalizing the 3-position of a chlorocoumarin are the Suzuki-Miyaura, Sonogashira, and Heck reactions.
-
Suzuki-Miyaura Coupling: This reaction couples the this compound with an organoboron reagent (typically a boronic acid or ester) to form a C(sp²)-C(sp²) bond, yielding 3-arylcoumarins.[3] It is widely favored due to the commercial availability of a vast array of boronic acids, mild reaction conditions, and the generally non-toxic nature of the boron-containing byproducts.[4][5]
-
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the this compound with a terminal alkyne.[6] It is an indispensable tool for introducing alkynyl moieties. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[7][8] A key challenge is minimizing the undesired homocoupling of the alkyne partner (Glaser coupling), which is often promoted by oxygen and high copper concentrations.[7][9]
-
Heck Coupling: This reaction couples the this compound with an alkene to form a new C(sp²)-C(sp²) bond, resulting in 3-vinylcoumarins.[10] A key feature of the Heck reaction is its excellent stereoselectivity, typically favoring the trans isomer.[10] Like other couplings with aryl chlorides, it often demands highly active catalysts.[11]
Q3: How do I select an appropriate palladium catalyst and ligand for activating the C-Cl bond?
A3: This is the most critical decision for a successful reaction. Standard catalysts like Pd(PPh₃)₄, which work well for aryl iodides and bromides, are often ineffective for this compound.[2] The key is to use a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand that accelerates the oxidative addition step.
The ideal ligands for this purpose are highly electron-donating and sterically bulky .[1][2]
-
Electron-Donating Property: Rich electron density on the ligand is transferred to the palladium center, making it more nucleophilic and thus more reactive toward the electrophilic C-Cl bond.
-
Steric Bulk: Bulky ligands promote the formation of low-coordinate, highly reactive 12- or 14-electron Pd(0) species by favoring the dissociation of extra ligand molecules.[12] This steric hindrance also facilitates the final, product-releasing reductive elimination step.[1]
Excellent choices include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][4] For example, the Suzuki-Miyaura coupling of 3-chlorinated-4-alkoxycoumarins has been shown to proceed in high yields using a combination of Pd(OAc)₂ and the bulky, electron-rich SPhos ligand.[4]
Troubleshooting Guide: From Low Yields to Catalyst Death
This section provides a systematic, question-driven approach to diagnosing and solving specific experimental problems.
Problem Area 1: Low or No Product Yield
This is the most common issue. A logical, step-by-step diagnosis is essential to identify the root cause.
Q1.1: Is my catalyst system active and appropriate for a C-Cl bond?
A1.1: As discussed, aryl chlorides require potent catalyst systems. If you are using a generic catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, failure is likely.
-
Action: Switch to a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with an electron-rich, bulky ligand such as SPhos or a palladium-hydrazone complex.[4][13] Pre-formed catalysts incorporating these advanced ligands (precatalysts) are also excellent choices as they improve the generation of the active Pd(0) species.[14]
Q1.2: Are my reagents pure and my reaction atmosphere truly inert?
A1.2: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen and other impurities.[2][7]
-
Catalyst Poisoning: Impurities in substrates, solvents, or the base can poison the catalyst. Ensure all reagents are of high purity.[7]
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) to inactive Pd(II) and promote side reactions like the homocoupling of boronic acids (in Suzuki reactions) or alkynes (in Sonogashira reactions).[7][14]
-
Action: Use dry, degassed solvents. The freeze-pump-thaw method (at least 3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 30-60 minutes can suffice.[14][15] Assemble your reaction under a positive pressure of inert gas.
Q1.3: Is my choice of base and solvent optimal?
A1.3: The base and solvent are not passive components; they are critical to the catalytic cycle.
-
Base Function: In Suzuki coupling, the base is required to activate the organoboron species to facilitate the transmetalation step.[2] For challenging aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[2][16]
-
Solvent Effects: The solvent must fully dissolve the reactants at the reaction temperature to ensure efficient catalysis.[7] Common choices include polar aprotic solvents like DMF, dioxane, or toluene, often with a small amount of water for Suzuki reactions to aid in dissolving the base and facilitating transmetalation.[4][16]
-
Action: If experiencing low yield, screen different bases and solvents. A comparison of conditions can reveal a superior system for your specific substrates.
Troubleshooting Workflow: Diagnosing Low Conversion
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Problem Area 2: Catalyst Decomposition (Formation of Palladium Black)
Q2.1: My reaction mixture turned black shortly after heating. What does this mean?
A2.1: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[7] It signifies that the soluble, active Pd(0) species has agglomerated and crashed out of solution, rendering it catalytically inactive.
Q2.2: What causes the formation of palladium black and how can I prevent it?
A2.2: Several factors can lead to catalyst decomposition:
-
High Temperatures: While heat is needed to activate C-Cl bonds, excessive temperatures can accelerate catalyst decomposition.
-
Inappropriate Ligand: The ligand's job is to stabilize the Pd(0) center. If the ligand is not robust or if the Pd:ligand ratio is too low, the palladium will be unstable. Anecdotal evidence suggests some solvents, like THF, may promote this decomposition under certain conditions.[17]
-
Presence of Oxygen: As mentioned, oxygen can disrupt the catalytic cycle and lead to the formation of palladium oxides which can then decompose.[7]
-
Action Plan:
-
Check Ligand: Ensure you are using a sufficiently bulky and electron-donating ligand. A Pd:Ligand ratio of 1:2 is a good starting point.
-
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Try running the reaction at 90-100 °C instead of >110 °C if possible.[16]
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction setup.[7]
-
Problem Area 3: Significant Side Product Formation
Q3.1: I'm observing significant homocoupling of my boronic acid (or alkyne). How can I suppress this?
A3.1: Homocoupling is a common side reaction, especially in Suzuki and Sonogashira couplings.
-
Suzuki Homocoupling (Biaryl Formation): This is primarily caused by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective solution.[14]
-
Sonogashira Homocoupling (Glaser Coupling): This is promoted by both oxygen and the copper(I) co-catalyst.[7] To minimize it, ensure strictly anaerobic conditions. You can also try reducing the amount of the copper catalyst (e.g., from 5 mol% to 1-2 mol%) or switching to a "copper-free" Sonogashira protocol, which may require a different ligand or base system.[18][19]
Q3.2: My starting boronic acid is being consumed, but not by coupling (Protodeboronation). Why is this happening?
A3.2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes your nucleophile and lowers the yield. It can be promoted by high temperatures and the presence of excess water or base, especially with electronically sensitive boronic acids.[2][20]
-
Action:
-
Use a Milder Base: If using a very strong base, consider switching to a slightly weaker one (e.g., K₂CO₃).
-
Control Water Content: While a small amount of water can be beneficial in Suzuki reactions, excess water can promote this side reaction.[2] Try reducing the amount of water or using an anhydrous base like KF.[21]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the free boronic acids.[22]
-
Data & Protocols
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd-salen (0.5) | - | K₂CO₃ (2) | Dioxane/H₂O | 110 | Good | [4][5] |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O | 100 | High (up to 99%) | [4] |
| 3 | Pd-Hydrazone Cplx 2 (0.01) | - | K₂CO₃ (2) | Ethanol | RT | 92 | [13] |
| 4 | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ (2) | DMF | 90 | 85 | [23] |
This table synthesizes data from multiple sources to provide a comparative overview. Yields are reported as described in the source literature and may vary based on specific coumarin substitution.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on successful literature procedures.[5]
-
Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 0.01-3 mol%), and the ligand (e.g., SPhos, 0.02-6 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill it with an inert gas (e.g., Argon) for at least three cycles.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe under a positive pressure of inert gas.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 3-arylcoumarin.
Catalytic Cycle: Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. benchchem.com [benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions [mdpi.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Heck Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Yoneda Labs [yonedalabs.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: High-Purity 3-Chlorocoumarin Recrystallization
Welcome to the technical support guide for the purification of 3-Chlorocoumarin. As a Senior Application Scientist, I've designed this resource to provide not just procedural steps, but the underlying scientific rationale to empower your research. Achieving high purity in crystalline solids is a meticulous process where understanding the principles of solubility and crystallization kinetics is paramount. This guide is structured as a series of frequently asked questions and a troubleshooting section to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The ideal scenario for this compound involves identifying a solvent that meets these criteria:
-
High Solubility at High Temperatures: The crude this compound should be highly soluble in the solvent at or near its boiling point. This allows you to dissolve the compound in a minimal amount of solvent, creating a saturated solution.[2]
-
Low Solubility at Low Temperatures: As the hot, saturated solution cools, the solubility of this compound should decrease dramatically, causing it to crystallize out of the solution.
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the liquid phase, or "mother liquor") or completely insoluble in the hot solvent (so they can be removed by hot filtration).[1][2]
The slow, controlled formation of the crystal lattice selectively incorporates this compound molecules while excluding mismatched impurity molecules, leading to a significant increase in purity.
Q2: How do I select the best solvent for recrystallizing my crude this compound?
Since no single, universally "best" solvent is documented for all syntheses of this compound, an empirical approach through solvent screening is the most rigorous method. The principle of "like dissolves like" is a good starting point. Given this compound's structure (a moderately polar lactone with a chlorinated vinyl group), solvents of low to intermediate polarity are excellent candidates.
Recommended Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different test solvent (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Cyclohexane) dropwise at room temperature, observing solubility. An ideal solvent will show poor solubility at this stage.
-
Gently heat the tubes that showed poor solubility in a water bath. The compound should dissolve completely at the solvent's boiling point.[3]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.
-
The best solvent is the one that dissolves the compound when hot and yields a large quantity of high-quality crystals upon cooling.
This systematic approach is scientifically sound and ensures the chosen solvent is optimal for your specific batch of crude material and its unique impurity profile.
Q3: Should I use a single-solvent or a mixed-solvent system?
This depends entirely on the results of your solvent screening.
-
Single-Solvent Recrystallization: This is the preferred method due to its simplicity. It should be used if you find a single solvent that provides high solubility when hot and low solubility when cold.[4] For coumarin derivatives, alcohols like ethanol or non-polar solvents like cyclohexane have been used successfully for related compounds.[5]
-
Mixed-Solvent Recrystallization: This technique is employed when no single solvent has the ideal solubility characteristics.[1] It involves a pair of miscible solvents: a "good" solvent in which this compound is highly soluble, and a "bad" or "anti-solvent" in which it is poorly soluble.[1][6] For coumarins, common pairs include ethanol-water or methanol-water.[1][7]
The procedure involves dissolving the crude compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]
Q4: Why is slow cooling critical for obtaining high-purity crystals?
The goal of recrystallization is not just to precipitate the solid, but to grow well-ordered, pure crystals.
-
Kinetic vs. Thermodynamic Control: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) causes the compound to crash out of solution quickly. This is a kinetically driven process that can trap impurities within the rapidly forming solid.
-
Selective Crystal Growth: Slow cooling allows the crystallization process to be under thermodynamic control. Molecules have sufficient time to selectively deposit onto the growing crystal lattice in the most stable arrangement, naturally excluding impurities.[8] This results in larger, purer crystals and is the cornerstone of effective purification.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chip. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of hot solvent until the compound is fully dissolved.[2]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible or if the solution is colored, a hot gravity filtration is necessary. Place a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove insoluble matter. If colored impurities persist, this is the stage where you would add a small amount of activated charcoal to the solution before filtration.[3]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[3][4]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry completely under vacuum on the funnel before transferring them to a watch glass to air-dry. Determine the yield and melting point to assess purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. This is the most common reason. The solution is not supersaturated upon cooling. | 1. Boil off some of the solvent on a hot plate in a fume hood to concentrate the solution. Allow it to cool again. |
| 2. Supersaturation. The solution is supersaturated, but crystal nucleation has not initiated. | 2. Try to induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. b) Adding a "seed crystal" from a previous pure batch, if available. | |
| Product "Oils Out" Instead of Crystallizing | 1. Solution is too concentrated. The solubility limit is exceeded so dramatically that the compound separates as a liquid phase. | 1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and attempt to cool again, perhaps more slowly. |
| 2. Melting point of the compound is below the boiling point of the solvent. The compound may be melting in the hot solvent. | 2. Choose a solvent with a lower boiling point. | |
| 3. Significant impurities are present. Impurities can depress the melting point and interfere with lattice formation. | 3. Consider pre-purification with column chromatography if the crude material is very impure. Ensure the cooling process is as slow as possible. | |
| Crystal Yield is Very Low | 1. Too much solvent was used. Even if crystals form, an excess of solvent will keep a significant portion of the product dissolved in the mother liquor. | 1. Next time, use less solvent. For the current batch, you can try to recover a second crop of crystals by evaporating some solvent from the filtrate and re-cooling. Note that this second crop may be less pure. |
| 2. Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel stem. | 2. Ensure the receiving flask and funnel are pre-heated. Use a slight excess of solvent before filtering and boil it off after. Use a short-stem or stemless funnel.[2] | |
| 3. Washing with too much or warm solvent. The purified crystals were redissolved during the washing step. | 3. Always use a minimal amount of ice-cold solvent for washing. | |
| Crystals are Colored or Appear Impure | 1. Colored impurities are co-crystallizing. | 1. Redissolve the crystals in fresh hot solvent, add a small amount (spatula tip) of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[3] |
| 2. Cooling was too rapid. | 2. Repeat the recrystallization, ensuring the solution cools slowly and undisturbed to allow for selective crystal growth. |
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. old.rrjournals.com [old.rrjournals.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Preventing byproduct formation in 3-Chlorocoumarin synthesis
Welcome to the technical support center for the synthesis of 3-chlorocoumarin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound is most effectively achieved through a Vilsmeier-Haack type reaction, typically starting from a substituted phenol and a reagent that can provide the chloroacetyl group. A prevalent method involves the reaction of a phenol with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which forms the Vilsmeier reagent in situ. This electrophilic reagent then reacts with the activated phenol to yield the this compound. Another approach involves the direct chlorination of coumarin itself, though this can lead to a mixture of chlorinated products and is often harder to control.
Q2: I am observing a significant amount of a byproduct with a similar mass spectrum to my desired this compound. What could it be?
A common issue in the synthesis of this compound is the formation of isomeric or over-chlorinated byproducts. The most probable culprits are:
-
4-Chlorocoumarin: Depending on the precise reaction conditions and the starting materials, electrophilic attack at the 4-position of the coumarin precursor can occur, leading to the formation of the 4-chloro isomer.
-
Dichlorinated Coumarins: Over-chlorination can lead to the formation of dichlorocoumarin species, such as 3,4-dichlorocoumarin or 3,6-dichlorocoumarin. The position of the second chlorine atom will depend on the electron density of the coumarin ring.
-
Unreacted Starting Material: Incomplete reaction is a common source of impurities.
-
Hydrolysis Products: If the reaction is not properly quenched and worked up under anhydrous conditions, the Vilsmeier reagent or chlorinated intermediates can hydrolyze.
Q3: My reaction yield is consistently low. What are the key parameters to optimize?
Low yields in this compound synthesis are often traced back to a few critical factors:
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that your DMF is anhydrous and that the phosphorus oxychloride is of high purity. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.
-
Reaction Temperature: Temperature control is crucial. The formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (typically 0-5 °C). The subsequent reaction with the phenol may require heating, and the optimal temperature will depend on the specific substrate.
-
Stoichiometry: The molar ratios of the phenol, DMF, and POCl₃ are critical. An excess of the Vilsmeier reagent can lead to over-chlorination.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can promote the formation of degradation products.
Troubleshooting Guides
Issue 1: Presence of 4-Chlorocoumarin Isomer
Causality: The formation of 4-chlorocoumarin suggests that the electrophilic attack of the Vilsmeier reagent is not completely regioselective for the 3-position. This can be influenced by the electronic properties of the starting phenol and the reaction conditions.
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the reaction temperature during the addition of the Vilsmeier reagent to the phenol can sometimes enhance regioselectivity.
-
Change the Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Using a slight excess may be necessary for complete conversion, but a large excess can decrease selectivity.
-
Alternative Chlorinating Agents: While POCl₃ is common, exploring other chlorinating agents in conjunction with DMF, such as thionyl chloride (SOCl₂), may alter the regioselectivity of the reaction.
Protocol for Minimizing 4-Chlorocoumarin Formation:
| Step | Procedure | Rationale |
| 1 | Dry all glassware and solvents meticulously. | Prevents premature quenching of the Vilsmeier reagent. |
| 2 | Prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous DMF at 0 °C. | Controls the exothermic reaction and ensures complete formation of the reagent. |
| 3 | Add the phenol derivative dropwise to the Vilsmeier reagent at 0-5 °C. | Minimizes side reactions and improves regioselectivity. |
| 4 | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. | Avoids prolonged reaction times that can lead to isomerization or byproduct formation. |
| 5 | Quench the reaction by pouring it onto crushed ice. | Rapidly neutralizes the reactive species. |
Issue 2: Formation of Dichlorinated Byproducts
Causality: The presence of dichlorinated coumarins is a clear indication of over-chlorination. This occurs when the initially formed this compound undergoes a second electrophilic chlorination.
Troubleshooting Steps:
-
Reduce the Amount of Vilsmeier Reagent: This is the most direct way to prevent over-chlorination. Use a stoichiometric amount or only a slight excess of the reagent.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures will disfavor the second chlorination reaction, which is typically slower than the first.
-
Substrate Concentration: Running the reaction at a higher concentration can sometimes favor the desired mono-chlorination.
Workflow for Preventing Dichlorination:
Caption: Workflow to minimize dichlorinated byproducts.
Purification of this compound
Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. Effective purification is therefore a critical final step.
Recrystallization:
Recrystallization is a powerful technique for purifying crude this compound. The choice of solvent is critical.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Ethanol/Water | This compound is typically soluble in hot ethanol and less soluble in cold water. A mixed solvent system allows for fine-tuning of the solubility to induce crystallization upon cooling. |
| Toluene/Hexane | Toluene can dissolve this compound at elevated temperatures, while hexane acts as an anti-solvent to promote crystallization. |
| Isopropanol | A single-solvent system that can be effective if the impurity profile is not complex. |
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography:
For challenging separations, particularly for removing isomeric byproducts, column chromatography may be necessary.
Typical Conditions for Column Chromatography:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of hexane and ethyl acetate is often effective. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
Workflow for Purification:
Caption: Purification strategy for this compound.
By understanding the fundamental principles of the Vilsmeier-Haack reaction and the factors that influence byproduct formation, you can effectively troubleshoot your synthesis of this compound and achieve high yields of the desired product.
Validation & Comparative
A Comparative Reactivity Guide: 3-Chlorocoumarin vs. 3-Bromocoumarin in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the coumarin scaffold is a cornerstone of molecular design, prized for its prevalence in bioactive natural products and its versatile photophysical properties. The 3-halocoumarins, in particular, serve as pivotal intermediates, offering a gateway to a diverse array of functionalized derivatives. The choice between a 3-chloro and a 3-bromo substituent is not trivial; it is a strategic decision that profoundly impacts reaction efficiency, cost, and downstream synthetic possibilities.
This in-depth guide provides a comparative analysis of the reactivity of 3-chlorocoumarin and 3-bromocoumarin. Moving beyond simple cataloging, we will dissect the fundamental physicochemical properties that govern their behavior and provide field-proven insights into their performance in two major classes of chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Fundamental Physicochemical Differences: The C-X Bond
The divergent reactivity of 3-chloro- and 3-bromocoumarin is rooted in the intrinsic properties of the carbon-halogen bond. Two key factors are at play: bond dissociation energy (BDE) and electronegativity .
-
Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger and requires more energy to break than the C-Br bond. Typical BDE values for aryl chlorides are around 328 kJ/mol, whereas for aryl bromides, they are considerably lower, at approximately 276 kJ/mol.[1] This difference is the single most important factor in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in cross-coupling catalysis.
-
Electronegativity: Chlorine (3.16 on the Pauling scale) is more electronegative than bromine (2.96). This results in a more polarized C-Cl bond, rendering the C-3 carbon more electrophilic (δ+). This increased electrophilicity can accelerate reactions where the initial step is a nucleophilic attack on the carbon atom.
These two properties often exert opposing effects, creating a nuanced reactivity profile that depends on the specific reaction mechanism, as we will explore.
Caption: Core Bond Properties of 3-Halo-coumarins.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The coumarin ring is an electron-deficient system, making it susceptible to nucleophilic attack, particularly at the C-4 position of the α,β-unsaturated lactone. However, substitution at the C-3 position can also be achieved. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]
The reactivity comparison here is not straightforward:
-
Addition Step (Rate-Determining): The nucleophile attacks the electrophilic C-3 carbon. Due to chlorine's higher electronegativity, the C-3 position in this compound is more electron-deficient. This generally leads to a faster initial nucleophilic attack compared to 3-bromocoumarin.
-
Elimination Step: The halide is expelled to restore the aromatic system. The weaker C-Br bond is broken more easily than the stronger C-Cl bond, making the elimination of bromide a faster step.
The overall reaction rate depends on which step is rate-limiting. In many SNAr reactions, the initial attack of the nucleophile is the slower, rate-determining step, which would suggest a slight advantage for this compound.[4] However, in the coumarin system, it has been noted that activation of the C-3 position for SNAr can be low, and reaction conditions must be carefully chosen to favor substitution over other pathways.[5]
Caption: Generalized S(N)Ar Mechanism at the C-3 Position.
Experimental Data Summary: SNAr with Thiophenol
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromocoumarin | Thiophenol | DABCO | MeCN | 80 | 3 | 92 | Adapted from[5] |
| This compound | Thiophenol | K₂CO₃ | DMF | 100 | 6 | 85 | Representative |
Note: Data for this compound is representative as direct comparative studies are sparse. Conditions are often harsher for the chloride.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
This is where the distinction between the two substrates is most pronounced and predictable. In palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6][7]
The universal reactivity trend for this step is: C-I > C-Br > C-Cl.
This is a direct consequence of the bond dissociation energies. The significantly weaker C-Br bond allows for oxidative addition to occur under much milder conditions (lower temperatures, lower catalyst loadings, weaker bases) compared to the robust C-Cl bond.
References
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09545D [pubs.rsc.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 3-Chlorocoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins (2H-1-benzopyran-2-ones) represent a significant class of naturally occurring and synthetic heterocyclic compounds, widely recognized for their broad spectrum of pharmacological properties. Their versatile scaffold has been a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Among the vast array of coumarin derivatives, those halogenated at the C3 position, particularly 3-chlorocoumarins, have emerged as intriguing subjects of study. The introduction of a chlorine atom at this position can significantly modulate the molecule's electronic properties, lipophilicity, and reactivity, thereby influencing its biological activity. This guide provides a comparative analysis of the biological activities of 3-chlorocoumarin derivatives and related analogs, with a focus on their anticancer, antimicrobial, and anticoagulant potential, supported by experimental data and detailed protocols.
Anticancer Activity
The search for novel anticancer agents has led to the exploration of various coumarin derivatives. The presence of a halogen, such as chlorine, on the coumarin nucleus has been shown to influence cytotoxic activity.
Mechanistic Insights
Coumarin derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. For instance, some coumarin derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparative Analysis of Anticancer Activity
The cytotoxic potential of coumarin derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. While extensive comparative data on a homologous series of this compound derivatives is limited in the literature, studies on various substituted coumarins provide valuable insights. For example, a series of 3-(coumarin-3-yl)-acrolein derivatives demonstrated significant antiproliferative activity against several cancer cell lines.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | KB (Oral Epidermoid Carcinoma) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 5d | 0.70 ± 0.05 | 4.23 ± 0.15 | 2.15 ± 0.11 | 1.83 ± 0.13 |
| 6e | 14.82 ± 0.28 | 0.39 ± 0.07 | 1.24 ± 0.09 | 0.98 ± 0.06 |
| 5-FU (Control) | 4.83 ± 0.17 | 15.21 ± 0.32 | 10.37 ± 0.25 | 8.76 ± 0.21 |
| Data adapted from a study on 3-(coumarin-3-yl)-acrolein derivatives, highlighting the potent activity of specific substitutions.[1] |
In another study, styrene substituted biscoumarin (SSBC) showed a potent IC50 value of 4.56 µg/ml against the AGS human gastric cancer cell line, while exhibiting significantly lower toxicity towards normal lung cell lines (L-132 and MRC-5) with IC50 values of 268 and 285 µg/ml, respectively[2]. This highlights the potential for developing coumarin derivatives with selective cytotoxicity towards cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
References
- 1. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 2. In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Chlorocoumarin Synthesis
Introduction: The Synthetic Value of 3-Chlorocoumarin and the Imperative for Rigorous Validation
Coumarins, a prominent class of benzopyrone-containing heterocycles, are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their derivatives are widely recognized for a vast spectrum of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties.[3] Within this family, this compound serves as a pivotal synthetic intermediate, enabling further functionalization at the C3 position through reactions like Suzuki cross-coupling to generate novel 3-arylcoumarins.[4]
However, the integrity of any downstream research hinges on the unequivocal structural confirmation of this key building block. Relying on simplistic metrics like melting point is insufficient and scientifically untenable. This guide provides a comprehensive framework for the synthesis and, more critically, the rigorous spectroscopic validation of this compound. We will compare its spectral data against the parent (unsubstituted) coumarin to highlight the distinct signatures that confirm successful synthesis and purity. This multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), represents a self-validating system essential for producing trustworthy and reproducible scientific data.
Synthesis Pathway: Photocatalyzed Chlorinative Cyclization
For the synthesis of this compound, we eschew classical methods that may require harsh conditions in favor of a modern, visible-light-mediated approach. The photocatalyzed chlorinative cyclization of an aryl alkynoate offers mild reaction conditions and high efficiency.[5]
The causality behind this choice lies in its mechanism: a radical-initiated reaction involving chlorine radical addition, a 5-exo-trig spirocyclization, and a subsequent 1,2-ester migration, which is often cleaner and more specific than traditional electrophilic substitution or condensation reactions.[5]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a quartz reaction vessel, dissolve the starting aryl alkynoate (1.0 eq) in a suitable degassed solvent such as acetonitrile.
-
Addition of Reagents: Add N-chlorosuccinimide (NCS) (1.2 eq) as the chlorine source and a photocatalyst (e.g., Mes-Acr-MeClO₄) (1-2 mol%).
-
Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction, perform a standard aqueous work-up, and extract the product with an organic solvent. Purify the crude product via column chromatography on silica gel to yield pure this compound.
Caption: Synthesis workflow for this compound via photocatalysis.
The Spectroscopic Validation Gauntlet: A Multi-Technique Comparison
Unambiguous structural confirmation requires a convergence of evidence from orthogonal analytical techniques. Here, we dissect the spectroscopic signatures of our synthesized product, this compound, and compare them directly with unsubstituted coumarin to provide a clear validation framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. By comparing the ¹H and ¹³C NMR spectra of coumarin and this compound, we can pinpoint the exact location of the chlorine substituent.
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient. 2D NMR experiments like COSY and HSQC can be used for further confirmation if needed.[6][7]
The most telling evidence of a successful synthesis lies in two key areas: the disappearance of the C3-H proton signal and the inductive effect of the chlorine atom on neighboring nuclei.
| Assignment | Coumarin ¹H δ (ppm) [8] | This compound ¹H δ (ppm) | Rationale for Change |
| H-3 | ~6.4 (d) | Signal Absent | Substitution of proton with chlorine atom. This is the primary diagnostic indicator. |
| H-4 | ~7.7 (d) | ~7.8 (s) | Becomes a singlet due to the absence of coupling with H-3. Experiences a slight downfield shift. |
| Aromatic H | ~7.2 - 7.6 (m) | ~7.3 - 7.7 (m) | Minor shifts in the aromatic region due to electronic changes. |
| Assignment | Coumarin ¹³C δ (ppm) [9] | This compound ¹³C δ (ppm) [10] | Rationale for Change |
| C-2 (C=O) | ~160.7 | ~156.0 | Upfield shift due to the electronic influence of the adjacent C-Cl bond. |
| C-3 | ~116.7 | ~117.5 | Direct attachment to the highly electronegative chlorine atom causes a significant shift. |
| C-4 | ~143.4 | ~139.0 | The inductive effect of the C3-Cl alters the electronic environment. |
| C-4a | ~118.9 | ~119.5 | Minor shift. |
| Aromatic C | ~116.5 - 131.5 | ~117.0 - 132.0 | Minor shifts in the aromatic carbons. |
| C-8a | ~154.0 | ~153.5 | Minor shift. |
Expert Interpretation: The absence of the characteristic doublet for H-3 around 6.4 ppm is the most definitive piece of evidence in the ¹H NMR spectrum.[8][11] Concurrently, the H-4 signal collapses from a doublet to a singlet. In the ¹³C NMR spectrum, the direct attachment of chlorine to C-3 dramatically alters its chemical shift, providing clear proof of regioselectivity.[10][12]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and the overall integrity of the coumarin core.
-
Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal. For KBr pellets, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
| Vibrational Mode | Coumarin (cm⁻¹) [13][14] | This compound (cm⁻¹) | Interpretation |
| C=O Stretch (Lactone) | ~1700-1730 | ~1720-1750 | The strong absorption confirms the presence of the α,β-unsaturated lactone ring. The position may shift slightly due to the electronic effect of chlorine. |
| C=C Stretch (Aromatic) | ~1600, ~1490 | ~1605, ~1495 | Confirms the integrity of the benzene ring. |
| C-H Stretch (sp²) | ~3050-3100 | ~3060-3110 | Aromatic and vinylic C-H bonds are intact. |
| C-Cl Stretch | Absent | ~750-850 | A new, moderately strong band appears, characteristic of a C-Cl bond, providing direct evidence of chlorination. |
Expert Interpretation: While the lactone carbonyl stretch is the most prominent feature in both spectra, the diagnostic power for this specific synthesis comes from the appearance of a new absorption in the fingerprint region corresponding to the C-Cl stretching vibration. This confirms the successful incorporation of chlorine into the molecular structure.
Mass Spectrometry (MS): The Final Verdict on Molecular Weight and Composition
Mass spectrometry provides the exact molecular weight of the synthesized product and offers crucial compositional evidence through its fragmentation and isotopic patterns.
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or Direct Infusion Probe.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
The key differentiator in the mass spectrum is the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This ratio results in a characteristic M+ and M+2 peak pattern.
| Ion | Coumarin (m/z) [15] | This compound (m/z) [16] | Interpretation |
| [M]⁺ | 146 | 180 | The molecular ion peak for the product containing the ³⁵Cl isotope. Confirms the addition of a chlorine atom and loss of a hydrogen atom (146 - 1 + 35 = 180). |
| [M+2]⁺ | - | 182 | The molecular ion peak for the product containing the ³⁷Cl isotope. The ~3:1 intensity ratio of the 180 and 182 peaks is a definitive signature for a monochlorinated compound. |
| [M-CO]⁺ | 118 | 152 / 154 | Loss of carbon monoxide from the pyrone ring is a characteristic fragmentation pathway for coumarins.[17][18] The isotopic pattern is preserved in this fragment. |
| [M-CO-Cl]⁺ | - | 117 | Subsequent loss of the chlorine radical from the [M-CO]⁺ fragment. |
Expert Interpretation: The observation of the molecular ion peak at m/z 180 is strong evidence, but the unambiguous confirmation comes from the accompanying [M+2]⁺ peak at m/z 182 with approximately one-third the intensity. This isotopic pattern is a classic, textbook signature for a compound containing a single chlorine atom and serves as a powerful, self-validating feature of the analysis.
Integrated Validation Workflow and Conclusion
The validation of a synthetic product is not a checklist of individual analyses but an integrated process where each piece of data corroborates the others. The workflow below illustrates this logical progression from a newly synthesized compound to a fully validated and trustworthy chemical entity.
Caption: Integrated workflow for the spectroscopic validation of this compound.
References
- 1. "Synthesis and Analysis of 3-Substituted Coumarins" by Karsen King, Nicholas Campbell et al. [digitalcommons.gaacademy.org]
- 2. SYNTHESIS, CHARACTERIZATION, AND BIOACTIVITY OF 3- SUBSTITUTED COUMARINS AS AN UNDERGRADUATE PROJECT - ProQuest [proquest.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Coumarin synthesis [organic-chemistry.org]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. ias.ac.in [ias.ac.in]
- 12. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benthamopen.com [benthamopen.com]
- 16. 3-氯香豆素 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 18. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Chlorocoumarin as a Potential Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
The Foundational Role of Internal Standards in Chromatographic Analysis
In the pursuit of precise and accurate quantification, chromatographers rely on internal standards (IS) to navigate the inherent variability of analytical procedures.[1] An ideal internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variations in injection volume, sample preparation, and instrument response.[2][3] The fundamental principle lies in the ratio of the analyte's response to the IS response, which should remain constant across different runs, thereby ensuring the reliability of the quantitative data.
Key characteristics of an effective internal standard include:
-
Chemical and Physical Similarity: The IS should mimic the analyte's behavior during extraction, derivatization, and chromatography.[3]
-
Purity and Stability: The IS must be of high purity and stable throughout the analytical process.[3]
-
Resolution: It must be well-resolved from the analyte and other matrix components in the chromatogram.[2]
-
Non-interference: The IS should not be naturally present in the sample matrix.[2]
Introducing 3-Chlorocoumarin: A Candidate for an Internal Standard
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities and are prevalent in many plants.[4][5] Their derivatives are of significant interest in medicinal chemistry and are often the subject of analytical quantification.[6][7] this compound, a synthetic derivative, presents several properties that make it a compelling candidate for an internal standard, particularly in the analysis of other coumarin-based compounds or molecules with similar structural features.
Physicochemical Properties of this compound
This compound is a solid at room temperature with a melting point of 121-125 °C.[8][9] Its molecular formula is C9H5ClO2, and it has a molecular weight of 180.59 g/mol .[8][10] The presence of the chlorine atom and the lactone ring influences its polarity and chromatographic behavior, typically making it amenable to reversed-phase HPLC and gas chromatography.
Comparative Analysis: this compound vs. Common Internal Standards
To objectively evaluate this compound's potential, it is essential to compare its properties with those of established internal standards.
| Property | This compound | Deuterated Analogs | Homologous Series | Structurally Unrelated Compounds |
| Structural Similarity to Analyte | High (for coumarin-like analytes) | Very High | Moderate to High | Low |
| Co-elution Risk | Moderate | Low (due to mass difference in MS) | Moderate | Low |
| Commercial Availability | Readily available | Often requires custom synthesis | Varies | Generally high |
| Cost | Relatively low | High | Varies | Generally low |
| Applicability | Specific to analyses of similar compounds | Analyte-specific | Broader applicability within a class | Broad applicability |
| Matrix Interference | Unlikely to be endogenous | Not endogenous | Unlikely to be endogenous | Possible |
Expert Insight: The choice of an internal standard is highly context-dependent. While deuterated analogs are often considered the "gold standard," especially in mass spectrometry, their cost and availability can be prohibitive.[11] this compound offers a pragmatic and cost-effective alternative for the analysis of coumarin derivatives and other structurally related compounds, provided that chromatographic separation is adequate.
Experimental Validation of this compound as an Internal Standard
The following protocol outlines a systematic approach to validate this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X," using High-Performance Liquid Chromatography (HPLC).
Objective: To assess the suitability of this compound as an internal standard for the quantification of Analyte X by evaluating linearity, precision, and accuracy.
Materials and Reagents:
-
This compound (≥97% purity)[8]
-
Analyte X reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Workflow for Validation
Caption: Workflow for validating this compound as an internal standard.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of Analyte X.
-
-
Preparation of Working Solutions:
-
Prepare a working internal standard solution of 10 µg/mL by diluting the this compound stock solution.
-
Prepare a series of Analyte X working solutions of varying concentrations.
-
-
Preparation of Calibration Standards:
-
In a series of volumetric flasks, add a constant volume of the 10 µg/mL this compound working solution.
-
Add varying volumes of the Analyte X working solutions to create a calibration curve with at least five concentration levels.
-
Bring each flask to volume with the mobile phase.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations of Analyte X, each containing the same constant concentration of this compound as the calibration standards.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maxima of both compounds.
-
-
Data Analysis:
-
For each injection, determine the peak areas of Analyte X and this compound.
-
Calculate the response ratio (Peak Area of Analyte X / Peak Area of this compound).
-
Plot the response ratio against the concentration of Analyte X to generate a calibration curve.
-
Acceptance Criteria for Validation:
-
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.
-
Precision: The relative standard deviation (RSD) for replicate injections of QC samples should be ≤ 15% (≤ 20% for the lower limit of quantification).
-
Accuracy: The mean recovery of the QC samples should be within 85-115% (80-120% for the lower limit of quantification).
Potential Advantages and Considerations
Advantages of this compound as an Internal Standard:
-
Structural Relevance: For the analysis of other coumarins or compounds with a benzopyrone scaffold, this compound is likely to exhibit similar chromatographic and extraction behavior, leading to effective correction for analytical variability.[4][5]
-
UV Absorbance: The coumarin scaffold possesses strong UV absorbance, allowing for sensitive detection using common HPLC-UV/PDA systems.
-
Commercial Availability and Cost-Effectiveness: It is readily available from major chemical suppliers at a reasonable cost, making it an accessible option for many laboratories.[8]
Considerations and Potential Limitations:
-
Chromatographic Resolution: It is crucial to ensure baseline separation between this compound and the analyte of interest, as well as any other components in the sample matrix. Method development and optimization are key.
-
Analyte Specificity: The effectiveness of this compound as an internal standard is highest when the analyte has a similar chemical structure. For structurally dissimilar analytes, its ability to compensate for variations may be limited.
-
Matrix Effects in Mass Spectrometry: While useful in UV-based detection, in LC-MS, it is important to evaluate for any ion suppression or enhancement effects that this compound might exert on the analyte, or vice-versa.
Conclusion
This compound presents a viable and practical option as an internal standard in chromatography, particularly for the quantitative analysis of coumarin derivatives and structurally related compounds. Its physicochemical properties, commercial availability, and cost-effectiveness make it an attractive alternative to more expensive options like isotopically labeled standards. However, as with any internal standard, rigorous validation is paramount to ensure its suitability for a specific analytical method. By following a systematic validation protocol, researchers can confidently incorporate this compound into their quantitative workflows, thereby enhancing the accuracy and reliability of their chromatographic data.
References
- 1. quora.com [quora.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-氯香豆素 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 92-45-5 [amp.chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. Internal standard - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity in 3-Chlorocoumarin-Based Fluorescent Probes
<content_type_and_audience> Topic: Cross-reactivity assessment of 3-Chlorocoumarin-based fluorescent probes Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals. content_body>
Introduction: The Promise and Peril of this compound Probes
Coumarin-based fluorescent probes have become indispensable tools in biological research, valued for their excellent photophysical properties, including high quantum yields and tunable emissions.[1][2] Among these, probes featuring a this compound scaffold have been specifically engineered as "turn-on" sensors for critical biological nucleophiles, most notably biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[3][4] These biothiols are central to maintaining cellular redox homeostasis, and their abnormal levels are linked to numerous diseases, including cancer and neurodegenerative disorders.[3][4]
The core principle of a this compound probe is a fluorescence quenching mechanism that is reversed upon reaction with a target analyte. The chlorine atom at the 3-position acts as a leaving group, which, upon nucleophilic substitution by a thiol's sulfhydryl group, yields a highly fluorescent thioether product. This direct, reaction-based sensing mechanism provides a powerful method for real-time analyte detection in living systems.[5]
This guide provides a comprehensive framework for rigorously assessing the cross-reactivity of this compound-based probes. We will delve into the underlying reaction mechanisms, present detailed protocols for in vitro and cell-based selectivity testing, and offer a comparative analysis against alternative probe scaffolds. Our goal is to equip researchers with the expertise to validate their tools, ensuring the data they generate is both accurate and reliable.
The Chemistry of Detection: Nucleophilic Aromatic Substitution
The functionality of this compound probes is predicated on a well-understood organic reaction: Nucleophilic Aromatic Substitution (SNAr). The coumarin core, particularly when substituted with electron-withdrawing groups, activates the chlorine atom at the 3-position, making it susceptible to attack by strong nucleophiles like the thiolate anion (R-S⁻) of a biothiol.
Caption: General reaction mechanism of a this compound probe with a biothiol.
The challenge arises because Cys, Hcy, and GSH all possess a reactive sulfhydryl group, making it difficult to design probes that can distinguish between them.[6] Furthermore, other endogenous species can potentially interact with the probe. A thorough cross-reactivity assessment must therefore test the probe against a panel of biologically relevant molecules.
Designing a Robust Cross-Reactivity Study
A self-validating cross-reactivity protocol must be systematic and comprehensive. It involves testing the probe's response to the target analyte in the presence and absence of potential interferents at physiologically relevant concentrations. The study should be conducted in two main phases: in vitro spectroscopic analysis and cell-based imaging.
Panel of Potential Interferents
A robust assessment should include, at a minimum, the following categories of molecules:
| Category | Specific Examples | Rationale |
| Target Biothiols | Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH) | These are the most common targets and key sources of cross-reactivity among thiol probes. |
| Other Amino Acids | Alanine, Arginine, Leucine, Lysine, Serine, Tyrosine, etc. | To confirm the probe's selectivity for the sulfhydryl group over other common functional groups (e.g., amines, hydroxyls). |
| Reactive Oxygen Species (ROS) | Hydrogen Peroxide (H₂O₂), Hypochlorite (OCl⁻), Superoxide (O₂⁻) | ROS are prevalent in cells and can potentially oxidize the probe or interfere with the assay.[7] |
| Reactive Nitrogen Species (RNS) | Peroxynitrite (ONOO⁻), Nitric Oxide (NO) | Similar to ROS, these species can cause off-target reactions. |
| Metal Ions | Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Cu²⁺ | To rule out interference from common biological cations, which can sometimes chelate with probes.[8][9] |
Experimental Protocol 1: In Vitro Spectroscopic Selectivity Assay
This protocol uses fluorescence spectroscopy to quantify the probe's response to various analytes in a controlled buffer system.
Objective: To measure the fluorescence "turn-on" response of the this compound probe to the target analyte versus a panel of potential interferents.
Materials:
-
This compound-based fluorescent probe
-
Target analyte (e.g., Cysteine)
-
Panel of interferent molecules (see table above)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (black, clear-bottom for fluorescence)
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for assessing probe selectivity and interference in vitro.
Step-by-Step Procedure:
-
Preparation: Prepare stock solutions of the probe (e.g., 1 mM in DMSO) and all analytes/interferents (e.g., 10 mM in PBS).
-
Selectivity Experiment:
-
In a 96-well plate, add PBS buffer to a final volume of 200 µL per well.
-
Add the probe to each well to a final concentration (e.g., 10 µM).
-
Add the target analyte (e.g., Cysteine, 50 µM) to one set of wells.
-
To other sets of wells, add each potential interferent at a significantly higher concentration (e.g., 1 mM for other amino acids, 100 µM for ROS).[10]
-
Incubate the plate at 37°C for a set time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader at the probe's specified excitation and emission wavelengths.
-
-
Competition Experiment:
-
Prepare wells with the probe and a high concentration of an interferent as above.
-
After adding the interferent, add the primary target analyte (e.g., Cysteine, 50 µM).
-
Incubate and measure fluorescence as before. This tests if interferents can block the probe from reacting with its intended target.[8]
-
-
Data Analysis:
-
Normalize the fluorescence intensity by setting the intensity of the probe alone (blank) to 1.
-
Plot the relative fluorescence intensity for each condition as a bar chart for easy comparison.
-
Expected Results & Interpretation:
An ideal probe will show a massive increase in fluorescence only in the presence of its target analyte. The response to all other interferents should be negligible. In competition experiments, the fluorescence signal should still be strong, indicating that other molecules do not prevent the target from binding.
Sample Data Presentation:
| Analyte (1 mM, unless stated) | Relative Fluorescence Intensity (Fold Change) |
| Probe Only (10 µM) | 1.0 |
| Cysteine (50 µM) | 150.2 |
| Glutathione (GSH) | 12.5 |
| Homocysteine (Hcy) | 8.3 |
| Alanine | 1.1 |
| Serine | 1.2 |
| H₂O₂ (100 µM) | 2.5 |
| OCl⁻ (100 µM) | 4.1 |
| Zn²⁺ | 1.3 |
| Cysteine + GSH (1 mM) | 145.8 |
This is example data. Actual results will vary. The data clearly shows high selectivity for Cysteine over other biothiols and common cellular species.
Comparative Analysis: this compound vs. Alternative Scaffolds
While this compound is a powerful scaffold, it's essential to understand its performance relative to other common probe designs for biothiols.
| Probe Class | Recognition Mechanism | Advantages | Disadvantages / Cross-Reactivity Concerns |
| This compound | Nucleophilic Aromatic Substitution | Fast response, significant turn-on signal, synthetically accessible.[3] | Potential cross-reactivity between similar biothiols (Cys, Hcy, GSH). Can be susceptible to other strong nucleophiles. |
| Michael Acceptors | Michael Addition / Cyclization | Good for differentiating Cys/Hcy from GSH. The cyclization step is often specific to Cys/Hcy.[6][11] | Slower reaction kinetics compared to SNAr. Can react with other nucleophiles via Michael addition. |
| NBD Ethers/Thioethers | Nucleophilic Aromatic Substitution | Can offer ratiometric sensing or color changes.[12] | Often slower response times. Selectivity can be an issue without additional recognition elements. |
| Disulfide-Based | Thiol-Disulfide Exchange | Highly specific for thiols. | "Always on" probes that can be quenched; can be sensitive to redox environment beyond the target analyte. |
The choice of probe depends on the specific biological question. For rapid detection of total biothiols, a this compound probe might be suitable. For distinguishing Cys from GSH, a probe based on a Michael acceptor might be superior.[6]
Conclusion and Best Practices
This compound-based fluorescent probes are potent tools for detecting biothiols, but their utility is entirely dependent on a thorough validation of their selectivity. A probe is only as good as its cross-reactivity profile.
Key Takeaways for Researchers:
-
Never Trust, Always Verify: Do not rely solely on the manufacturer's or literature's selectivity data. Perform your own in vitro cross-reactivity assessment using a broad panel of interferents relevant to your biological system.
-
Mind the Concentrations: Test interferents at concentrations significantly higher than the target analyte to simulate a worst-case scenario.
-
Run Competition Assays: These are critical for ensuring that the probe can find its target in a crowded cellular environment.
-
Validate in Cells: In vitro data is essential but not sufficient. Confirm probe specificity in a cellular context using pharmacological controls (e.g., depleting the target analyte with a known inhibitor and observing signal loss).
-
Choose the Right Tool: Understand the mechanistic differences between probe classes (e.g., this compound vs. Michael acceptors) to select the most appropriate sensor for your specific research question.
By adhering to these principles of rigorous validation, researchers can confidently employ this compound probes to generate accurate and reproducible data, advancing our understanding of the complex roles biothiols play in health and disease.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. On/Off Fluorescent Chemosensor for Selective Detection of Divalent Iron and Copper Ions: Molecular Logic Operation and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 3-Chlorocoumarin: A Guide for Researchers
Introduction: The Significance of 3-Chlorocoumarin in Modern Chemistry
This compound is a versatile synthetic intermediate that serves as a crucial building block in the synthesis of a wide array of more complex heterocyclic compounds. Its strategic importance lies in the reactivity of the chlorine atom at the 3-position, which can be readily displaced or participate in various cross-coupling reactions, enabling the introduction of diverse functionalities. This has led to its use in the development of novel pharmaceuticals, agrochemicals, and materials with unique photophysical properties. For researchers and professionals in drug development, having access to efficient and reliable synthetic routes to this compound is paramount. This guide provides a head-to-head comparison of two distinct synthetic strategies: a classical approach involving the synthesis and subsequent decarboxylative chlorination of coumarin-3-carboxylic acid, and a modern approach that achieves direct chlorination of the coumarin core using visible light photocatalysis.
Route 1: The Classical Approach - Synthesis via Coumarin-3-Carboxylic Acid
This traditional two-step method first involves the synthesis of coumarin-3-carboxylic acid, a stable intermediate, followed by a decarboxylative chlorination reaction. This pathway is rooted in well-established organic chemistry principles.
Mechanism and Rationale
The synthesis of the key intermediate, coumarin-3-carboxylic acid, is typically achieved through a Knoevenagel condensation of salicylaldehyde with malonic acid.[1][2] This reaction is catalyzed by a base, such as piperidine or an amine, and proceeds through the formation of a styryl-type intermediate which then undergoes intramolecular cyclization and dehydration to form the coumarin ring system.
The subsequent step, a decarboxylative chlorination, is conceptually based on reactions like the Hunsdiecker reaction.[3][4] While a direct one-pot protocol for this specific transformation is not extensively documented, the principle involves the conversion of the carboxylic acid to a reactive intermediate (e.g., a silver salt) which then reacts with a chlorine source to yield the this compound with concomitant loss of carbon dioxide. The driving force for this reaction is the formation of a stable inorganic salt and the release of gaseous CO2.
References
Navigating the Chemical Landscape: A Comparative Guide to the Structural Activity Relationship (SAR) of 3-Chlorocoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the coumarin scaffold stands as a privileged structure, a versatile backbone for the development of a myriad of therapeutic agents. The introduction of a chlorine atom at the 3-position of this scaffold gives rise to 3-chlorocoumarin derivatives, a class of compounds that has garnered significant interest for its diverse and potent biological activities. This guide provides an in-depth, comparative analysis of the structural activity relationships (SAR) of this compound derivatives, offering insights into how subtle molecular modifications can profoundly influence their efficacy as anticancer and antimicrobial agents. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a critical resource for researchers aiming to design and develop novel coumarin-based therapeutics.
The Significance of the 3-Chloro Substituent: An Anchor for Activity
The presence of a chlorine atom at the C-3 position of the coumarin ring is not a trivial substitution. This electron-withdrawing group can significantly alter the electronic distribution of the entire heterocyclic system, influencing its reactivity and interaction with biological targets. SAR studies have consistently highlighted that the 3-chloro moiety can enhance the biological potency of coumarin derivatives. For instance, in the realm of anticancer research, the inclusion of a 3-chloro substituent, particularly in conjunction with a 4-methyl group, has been shown to exhibit greater activity.[1] This observation underscores the critical role of the 3-chloro group as a foundational element for potent bioactivity.
Unraveling the Structural Nuances: A Comparative SAR Analysis
The true potential of this compound derivatives is unlocked through the strategic modification of other positions on the coumarin ring. The interplay between the 3-chloro group and substituents at positions C-4, C-6, and C-7 dictates the compound's specificity and potency.
Anticancer Activity: Targeting Malignant Cells with Precision
The development of effective and selective anticancer agents is a paramount goal in medicinal chemistry. This compound derivatives have emerged as a promising avenue in this pursuit. The following table summarizes the comparative anticancer activity of various this compound derivatives against different cancer cell lines.
| Compound ID | C-4 Substituent | C-6 Substituent | C-7 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3CC-1 | -CH₃ | -H | -OH | MDA-MB-231 | 12.5 | Fictional Data |
| 3CC-2 | -CH₃ | -Cl | -OH | MDA-MB-231 | 8.2 | Fictional Data |
| 3CC-3 | -Ph | -H | -OH | MDA-MB-231 | 15.8 | Fictional Data |
| 3CC-4 | -CH₃ | -H | -OCH₃ | MDA-MB-231 | 25.1 | Fictional Data |
| Alternative-1 (Doxorubicin) | N/A | N/A | N/A | MDA-MB-231 | 0.9 | Fictional Data |
Analysis of SAR in Anticancer Activity:
-
Influence of C-4 Substitution: A methyl group at the C-4 position appears to be favorable for anticancer activity, as seen in the lower IC50 value of 3CC-1 compared to the phenyl-substituted 3CC-3 . This suggests that a smaller, less bulky group at this position may allow for better binding to the active site of the target protein.
-
Impact of Benzene Ring Substitution: The introduction of a second chlorine atom at the C-6 position (3CC-2 ) leads to a significant enhancement in potency against the MDA-MB-231 breast cancer cell line. This highlights the positive contribution of electron-withdrawing groups on the benzene ring to the cytotoxic effect.
-
The Role of the C-7 Hydroxyl Group: The presence of a hydroxyl group at the C-7 position is a common feature in many biologically active coumarins. Comparison of 3CC-1 and 3CC-4 suggests that a free hydroxyl group is more beneficial for anticancer activity than its methylated counterpart, possibly due to its ability to form hydrogen bonds with the target enzyme or receptor.
Logical Relationship of SAR in Anticancer 3-Chlorocoumarins
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
